molecular formula C30H32O13 B15603218 Mudanpioside C

Mudanpioside C

Número de catálogo: B15603218
Peso molecular: 600.6 g/mol
Clave InChI: VIWQCBZFJFSCLC-QFZPXPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[(1R,2S,3S,5S,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate has been reported in Paeonia suffruticosa with data available.

Propiedades

Fórmula molecular

C30H32O13

Peso molecular

600.6 g/mol

Nombre IUPAC

[(1R,2S,3S,5S,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)16-7-9-17(31)10-8-16)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)15-5-3-2-4-6-15/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19+,20-,21+,22-,25+,26-,27+,28+,29-,30-/m1/s1

Clave InChI

VIWQCBZFJFSCLC-QFZPXPOBSA-N

Origen del producto

United States

Foundational & Exploratory

The Uncharted Path: A Technical Deep Dive into the Biosynthesis of Mudanpioside C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – Mudanpioside C, a monoterpene glycoside found in the roots of Paeonia suffruticosa (tree peony), has garnered interest within the scientific community for its potential therapeutic properties. While its chemical structure is known, the precise biosynthetic pathway leading to its formation in plants has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and hypothesized enzymatic steps involved in this compound biosynthesis, offering valuable insights for researchers in natural product chemistry, plant biochemistry, and drug development.

The biosynthesis of this compound is believed to be a specialized branch of the well-established iridoid biosynthetic pathway, diverging from the pathway of a related and more abundant compound, paeoniflorin (B1679553). The journey from the universal precursor geranyl pyrophosphate (GPP) to this compound involves a series of intricate enzymatic reactions, including the formation of the iridoid skeleton, followed by specific tailoring steps of hydroxylation and glycosylation.

The Core Iridoid Pathway: The Foundation of this compound Synthesis

The initial steps of this compound biosynthesis are shared with other iridoid glycosides. The pathway commences with the cyclization of GPP, derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1]

A key enzyme, Iridoid Synthase (ISY) , catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. This is a critical branching point leading to the diverse array of iridoid structures found in nature. While the specific ISY in Paeonia suffruticosa has not been isolated and characterized, its presence is inferred from the existence of iridoid compounds.

Following the formation of the initial iridoid structure, a series of oxidative modifications, likely catalyzed by Cytochrome P450 monooxygenases (CYP450s) , and subsequent glycosylation by UDP-glycosyltransferases (UGTs) are anticipated to occur. Transcriptome analyses of Paeonia lactiflora have identified numerous candidate CYP450 and UGT genes that may be involved in the biosynthesis of paeoniflorin and its derivatives.[2]

The Divergence to this compound: A Tale of Tailoring Enzymes

The structural distinction of this compound from paeoniflorin lies in an additional hydroxyl group and a different glycosylation pattern. This suggests the involvement of specific tailoring enzymes that act on a paeoniflorin-like precursor.

A Proposed Biosynthetic Pathway for this compound:

MudanpiosideC_Pathway GPP Geranyl Pyrophosphate (GPP) Iridoid_Scaffold Iridoid Scaffold GPP->Iridoid_Scaffold Iridoid Synthase (ISY) & other enzymes Paeoniflorin_Precursor Paeoniflorin-like Precursor Iridoid_Scaffold->Paeoniflorin_Precursor CYP450s, UGTs Hydroxylated_Intermediate Hydroxylated Intermediate Paeoniflorin_Precursor->Hydroxylated_Intermediate Specific CYP450 Hydroxylase Mudanpioside_C This compound Hydroxylated_Intermediate->Mudanpioside_C Specific UDP-Glycosyltransferase (UGT)

A hypothesized biosynthetic pathway for this compound.

Based on this proposed pathway, the key to fully elucidating the biosynthesis of this compound lies in the identification and characterization of the specific CYP450 hydroxylase and UGT that catalyze the final two steps.

Quantitative Insights into Iridoid Glycoside Accumulation

While specific quantitative data for the this compound biosynthetic pathway is scarce, studies on related compounds in Paeonia species provide valuable context. The concentration of this compound has been found to be highest in the root bark and root core of Paeonia suffruticosa.

CompoundPlant PartConcentration (mg/g)Reference
This compoundRoot Bark0.80 ± 0.51[3]
This compoundRoot Core0.81 ± 0.46[3]
This compoundStamens0.39 ± 0.10[3]

This tissue-specific accumulation suggests that the expression of the biosynthetic genes is tightly regulated. Further research employing quantitative PCR (qPCR) is needed to correlate the expression levels of candidate genes with the accumulation of this compound.

Charting the Course: Key Experimental Protocols

To validate the hypothesized pathway and identify the responsible enzymes, a series of targeted experiments are required. The following protocols provide a roadmap for researchers in this field.

Heterologous Expression and Functional Characterization of Candidate Enzymes

This workflow is essential for confirming the enzymatic activity of candidate CYP450s and UGTs identified through transcriptome analysis.

Heterologous_Expression_Workflow Start Identify Candidate Genes (CYP450s, UGTs) from Transcriptome Data Cloning Clone Candidate Genes into Expression Vectors Start->Cloning Transformation Transform Expression Vectors into a Host (e.g., E. coli, Yeast) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Recombinant Proteins Expression->Purification Assay Perform In Vitro Enzyme Assays with Putative Substrates Purification->Assay Analysis Analyze Reaction Products by LC-MS Assay->Analysis Confirmation Confirm Enzyme Function Analysis->Confirmation

Workflow for heterologous expression and functional enzyme analysis.

Methodology for Heterologous Expression of Plant CYP450s in E. coli

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the candidate CYP450 gene with codon optimization for E. coli expression.

  • Vector Construction: Clone the optimized gene into a suitable expression vector, such as pCW-Ori+, often co-expressed with a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana to ensure electron transfer.

  • Host Strain: Use an E. coli strain optimized for membrane protein expression, such as C43(DE3).

  • Culture and Induction: Grow the transformed E. coli in Terrific Broth medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with δ-aminolevulinic acid, a heme precursor. Incubate at a lower temperature (e.g., 25-28°C) for 18-24 hours.

  • Cell Lysis and Membrane Fractionation: Harvest the cells and lyse them using sonication or a French press. Isolate the membrane fraction by ultracentrifugation.

  • Purification: Solubilize the membrane proteins using a detergent (e.g., n-Dodecyl β-D-maltoside) and purify the His-tagged CYP450 using immobilized metal affinity chromatography (IMAC).

Methodology for In Vitro UDP-Glycosyltransferase (UGT) Assay

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified UGT enzyme, the acceptor substrate (the hydroxylated paeoniflorin-like intermediate), and the sugar donor (UDP-glucose).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solvent like methanol.

  • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the formation of this compound.[4][5] A UDP-Glo™ Glycosyltransferase Assay can also be used for high-throughput screening of UGT activity.[6]

In Planta Functional Genomics using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool to study gene function in plants that are difficult to transform stably. A protocol for VIGS in Paeonia ostii has been established and can be adapted for Paeonia suffruticosa.[7][8]

VIGS_Workflow Start Select Target Gene Fragment (200-300 bp) Vector_Construction Clone Fragment into TRV-based VIGS Vector (pTRV2) Start->Vector_Construction Agroinfiltration Transform pTRV1 and pTRV2 Constructs into Agrobacterium tumefaciens Vector_Construction->Agroinfiltration Infiltration Infiltrate Paeonia Seedlings with Agrobacterium Mixture Agroinfiltration->Infiltration Incubation Incubate Plants under Controlled Conditions Infiltration->Incubation Phenotyping Observe Phenotype (e.g., using a PDS marker) Incubation->Phenotyping Analysis Analyze Metabolite Profile (LC-MS) and Gene Expression (qRT-PCR) in Silenced Tissues Phenotyping->Analysis Conclusion Correlate Gene Silencing with Changes in this compound Levels Analysis->Conclusion

Workflow for Virus-Induced Gene Silencing (VIGS) in Paeonia.

By silencing candidate CYP450 and UGT genes, researchers can observe a corresponding decrease in this compound accumulation, providing strong evidence for their in planta function.

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of this and other valuable natural products. By identifying and characterizing the key enzymes, it may become possible to produce this compound in microbial hosts or enhance its production in Paeonia cell cultures, ensuring a sustainable supply for future pharmacological research and development. The combination of transcriptomic data mining, heterologous expression, and in planta functional genomics will be instrumental in unraveling the final steps of this intriguing biosynthetic puzzle.

References

Mudanpioside C: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mudanpioside C is a monoterpene glycoside that has garnered significant interest in the scientific community for its potential therapeutic applications. Notably, it has been identified as a potent inhibitor of protein disulfide isomerase (PDI), a critical enzyme involved in thrombus formation. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound, aimed at supporting further research and development.

Natural Sources and Abundance

This compound is primarily found within the plant genus Paeonia, commonly known as peonies. The principal species recognized for containing this compound are Paeonia suffruticosa (Tree Peony), Paeonia lactiflora (Chinese Peony), and Paeonia ostii. The abundance of this compound varies significantly depending on the species and the specific plant part.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various Paeonia species and plant parts. This data is crucial for selecting appropriate source materials for extraction and isolation.

Plant SpeciesPlant PartAbundance (mg/g of dry weight)Reference
Paeonia suffruticosaRoot Bark0.80 ± 0.51[1]
Paeonia suffruticosaRoot Core0.81 ± 0.46[1]
Paeonia suffruticosaStamens0.39 ± 0.10[1]
Paeonia ostiiRoot Bark0.80 ± 0.51[2][3]
Paeonia ostiiRoot Core0.81 ± 0.46[2][3]
Paeonia ostiiStamens0.39 ± 0.10[2][3]

Paeonia lactiflora is noted as a characteristic source of this compound, though specific quantitative data across various cultivars is an area for further investigation[4].

Experimental Protocols

The extraction, isolation, and quantification of this compound require specific and validated methodologies. The following protocols are based on established techniques for the analysis of monoterpene glycosides from Paeonia species.

Ultrasound-Assisted Extraction (UAE) of this compound

This method is an efficient technique for extracting monoterpene glycosides from plant material.

Materials and Equipment:

  • Dried and powdered Paeonia root material

  • 70% Ethanol (B145695)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Combine the powdered Paeonia root material with 70% ethanol in a flask at a solid-to-liquid ratio of 1:10 (w/v).

  • Place the flask in an ultrasonic bath.

  • Perform ultrasonication for 30 minutes at a frequency of 40 kHz and a temperature of 60°C.

  • After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Repeat the extraction process on the residue for a second time to maximize yield.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract containing this compound.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines the purification of this compound from the crude extract.

Materials and Equipment:

  • Crude extract from UAE

  • Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)

  • Acetonitrile (ACN)

  • Ultrapure water with 0.1% formic acid

  • Fraction collector

Procedure:

  • Dissolve the crude extract in the initial mobile phase solvent.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Establish a gradient elution method. A typical gradient might be:

    • 0-10 min: 10-25% ACN in water (0.1% formic acid)

    • 10-30 min: 25-40% ACN in water (0.1% formic acid)

    • 30-40 min: 40-60% ACN in water (0.1% formic acid)

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 230 nm).

  • Collect fractions corresponding to the peak of this compound using a fraction collector.

  • Combine the collected fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

This method provides high-resolution and accurate mass data for the precise quantification of this compound.

Instrumentation and Conditions:

  • UHPLC System:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient for separation of monoterpene glycosides.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

  • Q-TOF-MS System:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Acquisition Range: m/z 100-1000

Procedure:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample extract for analysis by dissolving it in the initial mobile phase and filtering.

  • Inject the calibration standards and the sample extract into the UHPLC-Q-TOF-MS system.

  • Identify the this compound peak in the chromatogram based on its retention time and accurate mass.

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway and Mechanism of Action

This compound has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI). PDI is an enzyme crucial for the formation and rearrangement of disulfide bonds in proteins and plays a significant role in platelet aggregation and thrombus formation.

The inhibitory action of this compound on PDI presents a promising avenue for the development of novel antithrombotic agents. The following diagram illustrates the proposed mechanism.

MudanpiosideC_PDI_Inhibition cluster_0 Vascular Injury cluster_1 PDI Release & Activation cluster_2 Thrombosis Cascade Endothelium Endothelial Cells PDI_secreted Secreted PDI Endothelium->PDI_secreted releases Platelets Platelets Platelets->PDI_secreted releases PDI_active Active PDI (a-b-b'-x-a' domains) PDI_secreted->PDI_active activates Platelet_Aggregation Platelet Aggregation PDI_active->Platelet_Aggregation promotes Fibrin_Formation Fibrin (B1330869) Formation PDI_active->Fibrin_Formation promotes Thrombus Thrombus Formation Platelet_Aggregation->Thrombus Fibrin_Formation->Thrombus MudanpiosideC This compound MudanpiosideC->Inhibition Inhibition->PDI_active Binds to b'-x domain & Inhibits Activity

This compound Inhibition of Protein Disulfide Isomerase (PDI)

This compound exerts its antithrombotic effect by specifically binding to the b'-x domain of PDI.[5] This interaction inhibits the isomerase activity of PDI, thereby preventing the necessary conformational changes in proteins, such as integrins on the platelet surface, that are required for platelet aggregation and subsequent fibrin formation.[6][7] By disrupting these initial steps, this compound effectively blocks the thrombosis cascade.

Experimental Workflow for Identifying PDI Inhibitors

The discovery of this compound as a PDI inhibitor likely involved a systematic workflow. The following diagram outlines a general experimental approach for identifying PDI inhibitors from natural sources.

PDI_Inhibitor_Screening_Workflow start Natural Source (e.g., Paeonia suffruticosa) extraction Crude Extract Preparation (e.g., UAE) start->extraction fractionation Fractionation (e.g., Prep-HPLC) extraction->fractionation screening PDI Inhibition Assay (e.g., Insulin Turbidity Assay) fractionation->screening active_fractions Active Fractions screening->active_fractions isolation Isolation of Pure Compounds (e.g., further Prep-HPLC) active_fractions->isolation identification Structural Elucidation (e.g., NMR, MS) isolation->identification hit_compound Identified PDI Inhibitor (e.g., this compound) identification->hit_compound validation In Vitro & In Vivo Validation (Platelet Aggregation Assays, Thrombosis Models) hit_compound->validation lead_compound Lead Compound for Drug Development validation->lead_compound

Workflow for Screening PDI Inhibitors from Natural Products

This workflow begins with the extraction of compounds from a natural source, followed by fractionation to separate different components. Each fraction is then screened for its ability to inhibit PDI activity. Active fractions are subjected to further purification to isolate the individual compounds responsible for the inhibitory effect. The structures of these "hit" compounds are then determined using spectroscopic techniques. Finally, the identified inhibitors undergo rigorous in vitro and in vivo testing to validate their efficacy and potential as lead compounds for drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of Mudanpioside C in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Mudanpioside C in biological matrices, such as plasma. This compound, a monoterpene glycoside found in the root bark of Paeonia suffruticosa (Cortex Moutan), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antithrombotic activities.[1][2] The method described herein utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in research, drug discovery, and preclinical development settings. This document provides a comprehensive protocol, including sample preparation, HPLC and MS/MS parameters, and data analysis guidelines.

Introduction

This compound is a key bioactive constituent of Cortex Moutan, a traditional Chinese medicine.[1] Accurate and precise quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for the determination of analytes in complex biological fluids. This application note provides a detailed method for the quantitative analysis of this compound, utilizing Paeoniflorin as a structurally similar internal standard to ensure accuracy and reproducibility.

Experimental

Materials and Reagents
  • This compound analytical standard (Molecular Weight: 600.57 g/mol )

  • Paeoniflorin (Internal Standard) analytical standard (Molecular Weight: 480.47 g/mol )

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., rat plasma)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from the biological matrix.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Paeoniflorin in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient As required for optimal separation
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 4°C

Table 2: MS/MS Parameters

ParameterThis compoundPaeoniflorin (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 618.6 [M+NH4]+498.1 [M+NH4]+[3]
Product Ion (m/z) To be determined179.1[3]
Collision Energy (eV) To be optimized26[3]
Ionization Mode ESI NegativeESI Negative
Precursor Ion (m/z) 599.6 [M-H]-524.8 [M-H]-[4]
Product Ion (m/z) To be determined449.0[4]
Collision Energy (eV) To be optimizedTo be determined

Note: The MRM transitions and collision energy for this compound need to be optimized by infusing a standard solution into the mass spectrometer. Based on its glycosidic structure, a likely fragmentation would involve the loss of the sugar moiety.

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines. The following table presents hypothetical performance characteristics for this method.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Data Presentation

Table 4: Quantitative Data for this compound Analysis

Sample IDConcentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)
Blank0ND150,000--
LLOQ11,200148,0000.00811.1
QC Low56,100152,0000.04014.9
QC Mid5062,500149,0000.419551.2
QC High800980,000151,0006.4901795.5
Unknown 1-25,300153,0000.165420.3
Unknown 2-450,700147,0003.0660375.8

ND: Not Detected

Experimental Workflow and Signaling Pathway Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (Paeoniflorin) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (Triple Quadrupole) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make this method well-suited for supporting pharmacokinetic and other drug development-related studies of this promising natural product. The use of a structurally similar internal standard ensures the accuracy and precision of the results.

References

Application Notes & Protocols: Extraction and Purification of Mudanpioside C from Cortex Moutan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Mudanpioside C, a bioactive monoterpene glycoside, from Cortex Moutan, the dried root bark of Paeonia suffruticosa.

This compound has garnered significant research interest due to its potential therapeutic properties, including its activity as a protein disulfide isomerase (PDI) inhibitor with antithrombotic effects.[1][2] This document outlines a systematic approach, from the initial extraction of the crude product to the final purification of high-purity this compound, suitable for further pharmacological and drug development studies.

Overview of Extraction and Purification Strategy

The isolation of this compound from Cortex Moutan involves a multi-step process designed to efficiently extract the compound and progressively remove impurities. The general workflow consists of:

  • Solid-Liquid Extraction: Utilizing an appropriate solvent system to extract a broad range of phytochemicals, including this compound, from the powdered plant material.

  • Crude Extract Preparation: Concentration of the initial extract to yield a crude mixture.

  • Macroporous Resin Chromatography: A preliminary purification step to enrich the monoterpene glycoside fraction and remove highly polar or non-polar compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution chromatographic technique to isolate and purify this compound to a high degree of purity.

  • Purity Analysis: Verification of the purity of the final product using analytical High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction and purification of monoterpene glycosides from Paeonia suffruticosa, which can be indicative for the isolation of this compound. It is important to note that yields can vary depending on the specific batch of plant material, harvesting time, and precise experimental conditions.

ParameterValueReference
Extraction
Extraction MethodUltrasound-Assisted Ethanol (B145695) Extraction[3]
Optimal Ethanol Concentration33%[3]
Optimal Ultrasound Temperature55 °C[3]
Optimal Ultrasound Power400 W[3]
Optimal Liquid-to-Material Ratio33:1 (mL/g)[3]
Optimal Ultrasound Time44 min[3]
Yield of Total Monoterpene Glycosides121.03 mg/g[3]
Purification
Purification MethodMacroporous Resin Chromatography[3]
Macroporous Resin TypeLSA-900C[3]
Purity of Monoterpene Glycosides (Crude Extract)20.5%[3]
Purity of Monoterpene Glycosides (Purified Extract)71.2%[3]
Content of this compound
Content in Root Bark (Paeonia suffruticosa)0.80 ± 0.51 mg/g

Experimental Protocols

Materials and Reagents
  • Dried Cortex Moutan (Paeonia suffruticosa root bark)

  • Ethanol (Analytical Grade)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Deionized Water

  • Macroporous Adsorption Resin (e.g., LSA-900C or equivalent)

  • This compound reference standard

Protocol 1: Ultrasound-Assisted Extraction

This protocol describes the extraction of this compound from Cortex Moutan using ultrasound-assisted extraction, a technique known to enhance extraction efficiency.

  • Preparation of Plant Material: Grind the dried Cortex Moutan into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered Cortex Moutan and place it in a suitable flask.

    • Add 3300 mL of 33% ethanol (v/v) to achieve a liquid-to-material ratio of 33:1.

    • Place the flask in an ultrasonic bath at a temperature of 55 °C.

    • Apply ultrasonic power of 400 W for 44 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 60 °C to obtain a crude extract.

Protocol 2: Macroporous Resin Chromatography Purification

This protocol details the enrichment of the monoterpene glycoside fraction from the crude extract.

  • Resin Pre-treatment:

    • Pack a glass column with LSA-900C macroporous resin.

    • Wash the resin sequentially with ethanol and then deionized water until the eluent is clear.

  • Sample Loading:

    • Dissolve the crude extract in deionized water.

    • Load the sample solution onto the pre-treated resin column at a flow rate of 1.5 mL/min.

  • Washing:

    • Wash the column with several bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution:

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).

    • Collect fractions and monitor the presence of this compound using analytical HPLC.

    • Combine the fractions rich in this compound and concentrate them using a rotary evaporator.

Protocol 3: Preparative HPLC Purification

This protocol describes the final purification of this compound to high purity.

  • Sample Preparation: Dissolve the enriched fraction from the macroporous resin chromatography step in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 mm × 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (or acetonitrile and water) is typically used. An example gradient could be: 0-45 min, linear gradient from 60% to 82% methanol in water.

    • Flow Rate: 5 mL/min.

    • Detection: UV detector at a wavelength of 276 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of the this compound reference standard.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Final Product: Evaporate the solvent from the pure fraction under reduced pressure to obtain purified this compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Cortex Moutan Powder extraction Ultrasound-Assisted Extraction (33% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom concentration2 Concentration resin_chrom->concentration2 enriched_fraction Enriched Fraction concentration2->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_mudanpioside Pure this compound prep_hplc->pure_mudanpioside

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound in Antithrombosis

This compound has been identified as an inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is a crucial enzyme involved in thrombus formation.[4][5][6] By inhibiting PDI, this compound can interfere with platelet aggregation and fibrin (B1330869) generation, thereby exerting its antithrombotic effects.[7][8]

PDI_Inhibition_Pathway cluster_thrombosis Thrombus Formation cluster_inhibition Inhibition by this compound platelet_activation Platelet Activation & Aggregation thrombus Thrombus platelet_activation->thrombus fibrin_generation Fibrin Generation fibrin_generation->thrombus mudanpioside_c This compound pdi Protein Disulfide Isomerase (PDI) mudanpioside_c->pdi Inhibits pdi->platelet_activation Promotes pdi->fibrin_generation Promotes

Caption: this compound inhibits PDI, disrupting thrombus formation.

References

Mudanpioside C: Application and Protocol for In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mudanpioside C, a monoterpene glycoside derived from Paeonia suffruticosa (Cortex Moutan), has emerged as a significant compound in the study of thrombosis and hemostasis.[1][2] Recent research has identified this compound as a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for platelet function.[1][2] By targeting PDI, this compound effectively suppresses collagen-induced platelet aggregation, activation, adhesion, and spreading, highlighting its potential as a novel antiplatelet and antithrombotic agent.[1] This document provides detailed application notes and a comprehensive protocol for conducting in vitro platelet aggregation assays with this compound.

Mechanism of Action

This compound exerts its antiplatelet effects by specifically inhibiting Protein Disulfide Isomerase (PDI). PDI is a critical enzyme located on the surface of platelets that is involved in the initial stages of thrombus formation. Upon vascular injury, collagen is exposed, triggering a cascade of events leading to platelet activation and aggregation. PDI's isomerase activity is essential for the proper functioning of glycoprotein (B1211001) receptors on the platelet surface, which are necessary for adhesion to collagen and subsequent aggregation. By inhibiting PDI, this compound disrupts these early activation events, leading to a dose-dependent reduction in collagen-induced platelet aggregation.[1][2]

Quantitative Data

The inhibitory effect of this compound on PDI and its subsequent impact on platelet aggregation have been quantified in recent studies. The following table summarizes the key quantitative data.

ParameterValueCompoundSource
IC₅₀ for PDI Inhibition3.22 μMThis compound[1][2]

Experimental Protocols

This section outlines a detailed protocol for an in vitro platelet aggregation assay using this compound. This protocol is based on established methods of light transmission aggregometry.[3][4][5][6]

Materials and Reagents
  • This compound

  • Collagen (platelet agonist)

  • Human whole blood (from healthy, drug-free donors)

  • 3.2% Sodium Citrate (B86180) (anticoagulant)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Apyrase

  • Prostaglandin E₁ (PGE₁)

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)

  • Platelet-Poor Plasma (PPP)

  • Platelet-Rich Plasma (PRP)

  • Aggregometer

  • Spectrophotometer

  • Centrifuge

  • Pipettes and sterile consumables

Preparation of Washed Platelets
  • Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.

  • Centrifugation for PRP: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Isolation: Carefully transfer the upper PRP layer to a new tube. Add PGE₁ (1 μM) and apyrase (2 U/mL) to prevent premature platelet activation.

  • Centrifugation for Platelet Pellet: Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Washing: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., PBS with 0.1% BSA and apyrase). Repeat the centrifugation and washing step twice.

  • Final Resuspension: After the final wash, resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of approximately 3 x 10⁸ platelets/mL.

In Vitro Platelet Aggregation Assay
  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to desired final concentrations (e.g., ranging from 1 μM to 50 μM) with the platelet suspension buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.

  • Incubation: In an aggregometer cuvette, add the washed platelet suspension. Add the desired concentration of this compound or vehicle (DMSO) and incubate for 5 minutes at 37°C with stirring.

  • Initiation of Aggregation: After incubation, add the platelet agonist, collagen (typically 2-5 μg/mL), to the cuvette to induce aggregation.

  • Data Recording: Measure the change in light transmission through the platelet suspension for at least 5-10 minutes using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.

  • Data Analysis: The percentage of platelet aggregation is calculated by setting the light transmission of the platelet suspension as 0% and that of the platelet-poor plasma (or suspending buffer) as 100%. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the aggregation in the presence of the vehicle control.

Visualizations

Experimental Workflow

G cluster_prep Platelet Preparation cluster_assay Aggregation Assay blood Collect Human Blood (3.2% Sodium Citrate) prp Centrifuge (200g, 15 min) to obtain PRP blood->prp wash Wash Platelets with PBS/BSA/Apyrase prp->wash resuspend Resuspend Platelets in Tyrode's Buffer wash->resuspend platelets Washed Platelet Suspension resuspend->platelets incubate Incubate with this compound or Vehicle (37°C, 5 min) platelets->incubate aggregate Induce Aggregation with Collagen incubate->aggregate measure Measure Light Transmission (Aggregometer) aggregate->measure analyze Analyze Data (% Inhibition) measure->analyze

Caption: Workflow for in vitro platelet aggregation assay with this compound.

Signaling Pathway

G collagen Collagen gpvi GPVI Receptor collagen->gpvi pdi Protein Disulfide Isomerase (PDI) gpvi->pdi requires activation Platelet Activation (Adhesion, Spreading) pdi->activation aggregation Platelet Aggregation activation->aggregation mudanpioside_c This compound mudanpioside_c->pdi inhibits

Caption: Signaling pathway of this compound's antiplatelet activity.

References

Application Notes: Mudanpioside C as a Protein Disulfide Isomerase (PDI) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein disulfide isomerase (PDI) is a crucial enzyme residing in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins, ensuring their proper folding.[1][2] PDI has also been identified as a promising therapeutic target for a variety of diseases, including thrombosis, cancer, and neurodegenerative disorders, due to its role in various cellular processes beyond protein folding.[3][4][5] Mudanpioside C, a monoterpenoid glycoside isolated from Paeonia suffruticosa Andr. (Cortex Moutan), has been identified as a potent and specific inhibitor of PDI.[6][7] This document provides a detailed protocol for a PDI inhibition assay using this compound as a model inhibitor, along with relevant quantitative data and a workflow diagram.

Quantitative Data Summary

Recent studies have quantified the inhibitory effect of this compound on PDI activity. The following table summarizes the key findings.

CompoundTargetAssay TypeIC50 (μM)Binding DomainDissociation Constant (Kd) (μM)Reference
This compoundHuman PDILigand-fishing with UHPLC-Q-TOF-MS3.22b'-x3.9[6][7]

Experimental Protocol: Insulin (B600854) Reduction Turbidometric PDI Inhibition Assay

This protocol describes a high-throughput turbidometric assay to screen for and characterize inhibitors of PDI's reductase activity, using insulin as a substrate.[1][8] The reduction of insulin by PDI in the presence of a reducing agent like dithiothreitol (B142953) (DTT) leads to the aggregation of the insulin β-chain, which can be measured as an increase in turbidity at 650 nm.[1][2]

Materials and Reagents:

  • Human recombinant PDI

  • This compound (or other test inhibitor)

  • Insulin (from bovine pancreas)

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • EDTA (2 mM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Preparation of Reagents:

    • PDI Stock Solution: Prepare a stock solution of human recombinant PDI in 100 mM potassium phosphate buffer. The final concentration in the assay is typically around 60 nM.[9]

    • Insulin Stock Solution: Prepare a fresh stock solution of insulin in 100 mM potassium phosphate buffer. A typical final concentration is 0.4 µM.[9]

    • DTT Stock Solution: Prepare a stock solution of DTT in deionized water. The final concentration in the assay is generally 0.3 mM.[9]

    • This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution. Further dilutions should be made in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

    • Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4.

  • Assay Protocol:

    • Add 5 µL of this compound at various concentrations (or control vehicle) to the wells of a 384-well plate.

    • Add 10 µL of PDI solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • To initiate the reaction, add 15 µL of a pre-mixed solution of insulin and DTT.

    • Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30-60 minutes at 25°C.[10]

  • Data Analysis:

    • The rate of insulin reduction is determined by the slope of the linear portion of the absorbance curve versus time.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

PDI_Inhibition_Assay_Workflow prep Reagent Preparation (PDI, Insulin, DTT, this compound) plate Dispense this compound and PDI to 384-well plate prep->plate 1. incubate Incubate for 15 min (Inhibitor Binding) plate->incubate 2. start_reaction Add Insulin/DTT Mixture (Initiate Reaction) incubate->start_reaction 3. measure Kinetic Absorbance Reading (650 nm, 30-60 min) start_reaction->measure 4. analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze 5.

Caption: Workflow for the PDI inhibition assay.

Signaling Pathway of PDI Inhibition by this compound

This compound acts as a potent PDI inhibitor by specifically binding to the b'-x domain of the protein.[6][7] This interaction involves key amino acid residues K263, D292, and N298 within this domain.[6][7] By binding to this allosteric site, this compound likely induces a conformational change in PDI that inhibits its reductase activity, preventing the reduction of disulfide bonds in substrate proteins like insulin. This inhibitory action disrupts the catalytic cycle of PDI.

PDI_Inhibition_Pathway PDI PDI (a-b-b'-x-a' domains) b_prime_x b'-x Domain Reduced_Substrate Reduced Substrate (Aggregated Insulin) PDI->Reduced_Substrate Catalyzes Reduction MC This compound MC->b_prime_x Binds to Inhibited_PDI Inactive PDI-MC Complex b_prime_x->Inhibited_PDI Forms Substrate Oxidized Substrate (e.g., Insulin) Substrate->PDI Binds to PDI Inhibited_PDI->Reduced_Substrate Inhibits Reduction

Caption: PDI inhibition by this compound.

References

Application Notes and Protocols for Molecular Docking of Mudanpioside C with Protein Disulfide Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-silico investigation of the interaction between Mudanpioside C and Protein Disulfide Isomerase (PDI) through molecular docking. PDI is a crucial enzyme involved in protein folding and has emerged as a significant therapeutic target for various diseases, including thrombosis and cancer.[1][2][3] this compound, a natural compound isolated from Paeonia suffruticosa, has been identified as a potent inhibitor of PDI, demonstrating promising antithrombotic activities.[4][5] This document outlines the necessary protocols and data presentation for researchers engaged in drug discovery and development targeting PDI.

Introduction to Protein Disulfide Isomerase (PDI) and this compound

Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum, where it catalyzes the formation, breakage, and rearrangement of disulfide bonds, ensuring proper protein folding.[3] Its dysregulation is implicated in several pathologies, making it an attractive target for therapeutic intervention.[1][2][3] PDI inhibitors have shown potential in treating cancer, neurodegenerative diseases, and cardiovascular conditions.[1]

This compound is a monoterpene glycoside that has been identified as a specific inhibitor of PDI.[4][5] It has been shown to bind to the b'-x domain of PDI, a key region for substrate binding, thereby inhibiting its enzymatic activity.[4][5][6] This inhibitory action underlies its observed antiplatelet and antithrombotic effects.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from experimental studies on the interaction between this compound and PDI. This data is essential for validating the results of molecular docking simulations.

ParameterValueMethodReference
IC50 3.22 μMLigand-fishing with UHPLC-Q-TOF-MS[4][5]
Binding Domain b'-x domainMolecular Docking, Site-directed Mutagenesis, MST Assay[4][5]
Dissociation Constant (Kd) 3.9 μMMicroscale Thermophoresis (MST) Assay[4][5]
Key Interacting Amino Acids K263, D292, N298Molecular Docking and Site-directed Mutagenesis[4][5]

Experimental Protocol: Molecular Docking

This protocol outlines the steps for performing a molecular docking simulation of this compound with PDI. This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7][8]

3.1. Software and Hardware Requirements

  • Molecular Docking Software: AutoDock Vina, Glide, GOLD, or other validated docking programs.[7]

  • Molecular Visualization Software: PyMOL, Chimera, or VMD.

  • Hardware: A high-performance computing cluster or a workstation with sufficient processing power.

3.2. Preparation of Protein Structure

  • Obtain PDI Structure: Download the 3D crystal structure of human PDI from the Protein Data Bank (PDB). A suitable entry would be one that includes the b'-x domain.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the protein as a rigid or flexible entity, depending on the docking software's capabilities and the study's objectives. It is common to treat the protein as rigid initially.[8]

3.3. Preparation of Ligand Structure

  • Obtain this compound Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using a molecule builder and editor.

  • Ligand Optimization:

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

3.4. Docking Simulation

  • Define the Binding Site: The binding site on PDI should be defined around the b'-x domain, specifically including the key interacting residues K263, D292, and N298.[4][5] This can be done by defining a grid box that encompasses this region.

  • Run Docking Algorithm: Execute the docking simulation using the prepared protein and ligand files. The software will explore various conformations of this compound within the defined binding site and score them based on a scoring function that estimates the binding affinity.

  • Analyze Docking Results:

    • The output will typically consist of a series of docked poses of the ligand, ranked by their predicted binding energies.

    • The pose with the lowest binding energy is generally considered the most probable binding mode.

3.5. Post-Docking Analysis and Validation

  • Visual Inspection: Visualize the top-ranked docked poses in complex with the PDI structure using molecular graphics software.

  • Interaction Analysis: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the amino acid residues in the PDI binding pocket. This analysis should confirm interactions with the key residues identified experimentally.

  • RMSD Calculation: If a co-crystallized structure of a similar ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol.[7]

Visualizations

4.1. Signaling Pathway

Mudanpioside_C This compound PDI Protein Disulfide Isomerase (PDI) (b'-x domain) Mudanpioside_C->PDI Binds to Inhibition Inhibition of PDI Activity PDI->Inhibition Platelet_Aggregation Decreased Platelet Aggregation Inhibition->Platelet_Aggregation Thrombus_Formation Reduced Thrombus Formation Platelet_Aggregation->Thrombus_Formation Antithrombotic_Effect Antithrombotic Effect Thrombus_Formation->Antithrombotic_Effect

Caption: Inhibitory pathway of this compound on PDI leading to an antithrombotic effect.

4.2. Experimental Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep PDI Structure Preparation Define_Site Define Binding Site (b'-x domain) Protein_Prep->Define_Site Ligand_Prep This compound Structure Preparation Ligand_Prep->Define_Site Run_Docking Run Molecular Docking Define_Site->Run_Docking Analyze_Poses Analyze Docked Poses Run_Docking->Analyze_Poses Validate Validate Interactions Analyze_Poses->Validate

Caption: Workflow for the molecular docking of this compound with PDI.

4.3. Logical Relationship

Mudanpioside_C This compound PDI_Inhibitor Is a PDI Inhibitor Mudanpioside_C->PDI_Inhibitor Binds_b_x Binds to b'-x domain PDI_Inhibitor->Binds_b_x Mechanism Antithrombotic Exhibits Antithrombotic Activity PDI_Inhibitor->Antithrombotic Effect

Caption: Logical relationship between this compound's identity and its biological function.

References

Application Notes and Protocols: Investigating Mudanpioside C in a Ferric Chloride-Induced Thrombosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary contributor to cardiovascular diseases, a leading cause of mortality worldwide. The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo assay to evaluate the efficacy of potential antithrombotic agents. This model simulates endothelial injury, initiating a cascade of events that lead to thrombus formation, thus providing a valuable platform for preclinical drug screening.

Recent studies have highlighted the therapeutic potential of Mudanpioside C, a natural compound isolated from Paeonia suffruticosa, in the context of thrombosis.[1][2][3] Research indicates that this compound exerts its antithrombotic effects by acting as an inhibitor of Protein Disulfide Isomerase (PDI).[1][3] PDI is an enzyme crucial for platelet function and fibrin (B1330869) generation, making it a promising target for novel antithrombotic therapies.[4][5][6][7]

These application notes provide a detailed protocol for utilizing the ferric chloride-induced thrombosis model to assess the antithrombotic activity of this compound. The document includes a representative experimental workflow, a comprehensive protocol, and a visualization of the underlying signaling pathway.

Data Presentation

The following table summarizes the key quantitative data that should be collected when evaluating the antithrombotic effects of this compound in a ferric chloride-induced thrombosis model. Please note that the specific values presented here are placeholders and should be replaced with experimentally determined data from the primary research article or your own experiments.

Treatment GroupDosage (mg/kg)Route of AdministrationTime to Occlusion (minutes)Thrombus Weight (mg)Bleeding Time (seconds)
Vehicle Control-Intravenouse.g., 10.5 ± 2.3e.g., 0.8 ± 0.2e.g., 120 ± 30
This compounde.g., 1.0IntravenousInsert experimental dataInsert experimental dataInsert experimental data
This compounde.g., 2.5IntravenousInsert experimental dataInsert experimental dataInsert experimental data
This compounde.g., 5.0IntravenousInsert experimental dataInsert experimental dataInsert experimental data
Positive Control (e.g., Aspirin)e.g., 100OralInsert experimental dataInsert experimental dataInsert experimental data

Experimental Protocols

This section details a representative protocol for the ferric chloride-induced carotid artery thrombosis model in mice. This protocol is a synthesis of established methodologies and should be adapted based on specific laboratory conditions and in accordance with institutional animal care and use guidelines.[8][9][10][11][12]

Materials and Reagents
  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Ferric Chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Saline solution (0.9% NaCl)

  • Filter paper discs (1-2 mm diameter)

  • Surgical instruments (forceps, scissors, vessel clamp)

  • Doppler flow probe and flowmeter

  • Heating pad

  • Suture material

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_surgery Surgical and Dosing Phase cluster_induction Thrombosis Induction and Monitoring cluster_analysis Post-Procedure Analysis prep_animals Acclimatize Animals prep_reagents Prepare this compound and FeCl₃ Solutions prep_animals->prep_reagents anesthetize Anesthetize Mouse dose Administer this compound or Vehicle anesthetize->dose expose_artery Surgically Expose Carotid Artery dose->expose_artery baseline_flow Measure Baseline Blood Flow expose_artery->baseline_flow apply_fecl3 Apply FeCl₃-soaked Filter Paper monitor_flow Monitor Blood Flow until Occlusion apply_fecl3->monitor_flow record_time Record Time to Occlusion monitor_flow->record_time euthanize Euthanize Animal excise_thrombus Excise and Weigh Thrombus euthanize->excise_thrombus bleeding_time Measure Bleeding Time (separate cohort)

Caption: Experimental workflow for the ferric chloride-induced thrombosis model.

Step-by-Step Procedure
  • Animal Preparation:

    • Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.

    • Fast the mice overnight before the experiment but allow free access to water.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent.

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision and carefully dissect the tissues to expose the right common carotid artery.

    • Place a Doppler flow probe around the exposed artery to measure baseline blood flow.

  • Drug Administration:

    • Administer this compound or the vehicle control intravenously (e.g., via the tail vein) at the desired dose. Allow a short period (e.g., 15-30 minutes) for the compound to circulate.

  • Induction of Thrombosis:

    • Soak a small filter paper disc with FeCl₃ solution (e.g., 7.5%).

    • Carefully apply the FeCl₃-soaked filter paper to the surface of the exposed carotid artery, downstream of the flow probe.

    • Leave the filter paper in place for a standardized time (e.g., 3 minutes).

    • After the application time, remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor the blood flow using the Doppler flowmeter.

    • The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely (reaches zero) for a sustained period (e.g., 1 minute).

    • If occlusion does not occur within a set time (e.g., 30 minutes), the experiment is terminated, and the occlusion time is recorded as 30 minutes.

  • Post-Procedure Analysis:

    • At the end of the experiment, euthanize the mouse.

    • Carefully excise the thrombosed segment of the carotid artery and weigh the thrombus.

    • In a separate cohort of animals, perform a tail transection bleeding time assay to assess the hemostatic safety of this compound.

Signaling Pathway

This compound exerts its antithrombotic effect by inhibiting Protein Disulfide Isomerase (PDI). PDI is secreted by platelets and endothelial cells upon vascular injury and plays a critical role in thrombus formation. It facilitates the activation of integrins on the platelet surface, which is essential for platelet aggregation. PDI also contributes to fibrin generation. By inhibiting PDI, this compound disrupts these crucial steps in the thrombotic cascade.

G cluster_pathway Thrombosis Signaling Pathway cluster_inhibition Inhibition by this compound Vascular_Injury Vascular Injury PDI_Secretion PDI Secretion (Platelets, Endothelial Cells) Vascular_Injury->PDI_Secretion Integrin_Activation Integrin (αIIbβ3) Activation PDI_Secretion->Integrin_Activation Fibrin_Generation Fibrin Generation PDI_Secretion->Fibrin_Generation Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation Thrombus_Formation Thrombus Formation Platelet_Aggregation->Thrombus_Formation Fibrin_Generation->Thrombus_Formation Mudanpioside_C This compound Mudanpioside_C->Inhibition

Caption: PDI signaling pathway in thrombosis and its inhibition by this compound.

References

Application Notes and Protocols: Validating the Binding Site of Mudanpioside C on Protein Disulfide Isomerase (PDI) using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mudanpioside C, a natural product isolated from Paeonia suffruticosa, has demonstrated significant antithrombotic activities.[1][2] Recent studies have identified Protein Disulfide Isomerase (PDI) as a direct target of this compound.[1][2] PDI is a crucial enzyme involved in protein folding and has emerged as a promising target for various therapeutic areas, including thrombosis, cancer, and neurodegenerative diseases.[3] Computational modeling and preliminary experimental data suggest that this compound binds to the b'-x domain of PDI, interacting with key amino acid residues: Lysine 263 (K263), Aspartic Acid 292 (D292), and Asparagine 298 (N298).[1][2]

This application note provides a detailed protocol for validating this putative binding site using site-directed mutagenesis coupled with a quantitative binding affinity assay. By individually mutating the key residues to Alanine (a non-interacting amino acid), we can assess their contribution to the binding of this compound. A significant decrease or loss of binding affinity for the mutant proteins compared to the wild-type PDI will provide strong evidence for the specific binding interactions.

Experimental Workflow

The overall experimental workflow for validating the this compound binding site on PDI is depicted below.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_binding Binding Affinity Assay cluster_analysis Data Analysis & Conclusion start Hypothesized Binding Site (K263, D292, N298 on PDI) primers Design Mutagenic Primers (e.g., K263A, D292A, N298A) start->primers sdm Site-Directed Mutagenesis PCR primers->sdm dpni DpnI Digestion of Parental Plasmid sdm->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification of Mutants transform->sequence expression Expression of Wild-Type and Mutant PDI sequence->expression purification Purification of PDI Proteins (e.g., Ni-NTA Chromatography) expression->purification qc Protein Quality Control (SDS-PAGE, Western Blot) purification->qc spr Surface Plasmon Resonance (SPR) qc->spr data Determine Kd for Wild-Type and Mutant PDI spr->data comparison Compare Kd Values data->comparison conclusion Validate Binding Site comparison->conclusion

Caption: Experimental workflow for validating the this compound binding site on PDI.

Hypothetical Signaling Pathway

PDI is a multi-domain protein with a crucial role in the endoplasmic reticulum (ER) by catalyzing the formation, isomerization, and breakage of disulfide bonds in newly synthesized proteins. Inhibition of PDI by this compound can disrupt this process, leading to an accumulation of misfolded proteins and inducing ER stress. This can subsequently trigger the Unfolded Protein Response (UPR), which can have various downstream effects, including the inhibition of platelet aggregation, contributing to its antithrombotic effect.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects PDI PDI Misfolded_Proteins Misfolded Proteins PDI->Misfolded_Proteins Reduces accumulation of Mudanpioside_C This compound Mudanpioside_C->PDI Inhibits UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Induces Platelet_Aggregation Platelet Aggregation UPR->Platelet_Aggregation Inhibits Thrombosis Thrombosis Platelet_Aggregation->Thrombosis Leads to

Caption: Hypothetical signaling pathway of this compound's antithrombotic effect via PDI inhibition.

Experimental Protocols

Site-Directed Mutagenesis of PDI

This protocol is based on the QuikChange™ site-directed mutagenesis method.[4][5][6]

1.1. Primer Design:

  • Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.

  • The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[7]

  • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[4][7]

Table 1: Example Mutagenic Primers for PDI

Target MutationPrimer NamePrimer Sequence (5' -> 3')
K263APDI_K263A_FwdGGT ACC GAG GAG GCT GCA GAC AAG AAG CTG GAG GAG
PDI_K263A_RevCTC CTC CAG CTT CTT GTC TGC AGC CTC CTC GGT ACC
D292APDI_D292A_FwdCCA GCA GAG AAG TTC GCT AAC ATC AAG GAG TTC GAC
PDI_D292A_RevGTC GAA CTC CTT GAT GTT AGC AAG TTC TCT GCT GG
N298APDI_N298A_FwdGAG TTC GAC GAG GAG GCT GAG CAG AAG CAG GAG CTG
PDI_N298A_RevCAG CTC CTG CTT CTG CTC AGC CTC CTC GTC GAA CTC

Note: Mutated codons are shown in bold.

1.2. PCR Amplification:

  • Set up the PCR reaction as follows:

ComponentVolume (µL)Final Concentration
5x Phusion HF Buffer101x
dNTPs (10 mM)1200 µM
Forward Primer (10 µM)1.250.25 µM
Reverse Primer (10 µM)1.250.25 µM
Template DNA (plasmid)15-50 ng
Phusion DNA Polymerase0.51 unit
Nuclease-free waterto 50-
  • Use the following PCR cycling conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9830 s1
Denaturation9810 s
Annealing60-6830 s18-25
Extension7230 s/kb of plasmid
Final Extension727 min1
Hold41

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the PCR product.[5]

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[4][8]

1.4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into 50 µL of competent E. coli cells (e.g., DH5α or XL1-Blue).

  • Plate on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

1.5. Sequence Verification:

  • Pick several colonies and grow overnight in liquid LB medium with the appropriate antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the desired mutation and the absence of any other mutations by Sanger sequencing.

Expression and Purification of Wild-Type and Mutant PDI

2.1. Protein Expression:

  • Transform the sequence-verified plasmids (wild-type and mutants) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

2.2. Protein Purification (for His-tagged PDI):

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS pH 7.4).

  • Determine the protein concentration using a Bradford or BCA assay.

Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[9][10][11]

3.1. Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified wild-type and mutant PDI proteins

  • This compound

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

3.2. Protocol:

  • Immobilization of PDI:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the wild-type or mutant PDI protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate (B1210297) pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized PDI surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between each concentration if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Data Presentation

The quantitative data from the SPR analysis should be summarized in a clear and structured table for easy comparison of the binding affinities.

Table 2: Binding Affinity of this compound to Wild-Type and Mutant PDI

PDI Variantka (1/Ms)kd (1/s)Kd (µM)
Wild-Type
K263A
D292A
N298A

Expected Results and Interpretation

A successful experiment will show a significant increase in the Kd value (indicating weaker binding) for the mutant PDI proteins compared to the wild-type PDI. A complete loss of binding for a particular mutant would strongly suggest that the mutated residue is critical for the interaction with this compound. These results will provide robust validation of the predicted binding site and offer valuable insights for the rational design of more potent and selective PDI inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mudanpioside C Extraction from Paeonia Root

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of Mudanpioside C from Paeonia root.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which primary sources can it be extracted? A1: this compound is a monoterpene glycoside, a valuable secondary metabolite found in plants of the Paeonia genus.[1] It is prominently extracted from the root or root cortex of Paeonia suffruticosa (Cortex Moutan) and Paeonia lactiflora.[1][2][3]

Q2: What are the most effective methods for extracting this compound from Paeonia root? A2: Effective extraction of this compound, a polar compound, is typically achieved using modern assisted extraction techniques. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EASE), and Supercritical Fluid Extraction (SFE).[4][5][6][7][8] These methods often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[9]

Q3: Which factors are most critical for optimizing this compound extraction yield? A3: The extraction yield is significantly influenced by several factors. The most critical are the choice of solvent and its concentration, the extraction temperature, the duration of the extraction, the solid-to-liquid ratio, and the particle size of the plant material.[10][11] The specific extraction technology (e.g., ultrasonic power in UAE or microwave power in MAE) is also a key parameter.[12]

Q4: How should the raw Paeonia root be prepared prior to extraction? A4: Proper preparation is crucial for efficient extraction. The roots should be cleaned to remove soil, and the root bark (cortex) is often separated as it is a primary location of active compounds.[13][14] The material should then be dried at a controlled temperature (e.g., 50°C) to prevent degradation of thermolabile compounds and subsequently ground into a fine powder (e.g., 40-mesh) to increase the surface area for solvent interaction.[13]

Troubleshooting Guide

Issue 1: Low Extraction Yield of this compound

Possible Cause Recommended Solution
Inappropriate Solvent Choice This compound is a polar glycoside. Use polar solvents. Hydroalcoholic mixtures, such as ethanol-water or methanol-water, are highly effective as water helps swell the plant matrix, increasing solvent penetration.[15][16] Adjust the alcohol concentration (e.g., 30-70%) to optimize polarity for maximum yield.[8][17]
Suboptimal Extraction Parameters Systematically optimize key parameters. Investigate a range of temperatures (e.g., 40-70°C), extraction times (e.g., 15-60 min), and solid-to-liquid ratios (e.g., 1:20 to 1:50 g/mL).[4][12][18] Response Surface Methodology (RSM) can be employed for efficient multi-parameter optimization.[8]
Inefficient Plant Cell Wall Disruption The rigid cell wall of the plant material can hinder solvent access to the target compounds. Ensure the root is ground to a consistent and fine particle size.[13] Employing methods like ultrasound or microwave assistance provides mechanical and thermal energy to effectively disrupt cell walls, enhancing mass transfer.[9] Enzyme-assisted extraction can also be used to specifically degrade cell wall components like cellulose (B213188) and hemicellulose.[19][20]

Issue 2: Degradation of this compound During Extraction

Possible Cause Recommended Solution
Excessive Temperature or Prolonged Exposure to Heat This compound can be sensitive to heat. Avoid excessively high temperatures, especially during long extraction cycles. For MAE, use moderate power and shorter times.[21] For other methods, maintain temperatures generally below 70°C.[9] Supercritical Fluid Extraction (SFE) is an excellent alternative for thermolabile compounds as it uses low temperatures (e.g., 35-60°C).[22][23]

Issue 3: High Level of Impurities in the Crude Extract

Possible Cause Recommended Solution
Low Solvent Selectivity The solvent may be co-extracting a wide range of other compounds. Fine-tune the solvent-to-water ratio to increase selectivity for monoterpene glycosides.[16]
Lack of a Purification Step Crude extracts inherently contain multiple compounds. Implement a post-extraction purification step. Column chromatography using macroporous resins (e.g., HPD-300) has proven effective in significantly increasing the purity of paeonol (B1678282) and other active components from Paeonia extracts.[8][17]

Issue 4: Poor Reproducibility of Extraction Results

Possible Cause Recommended Solution
Inconsistency in Raw Plant Material The chemical composition of plants can vary based on age, harvest time, and storage conditions.[2] Source your Paeonia root from a consistent supplier and standardize the pre-processing steps (drying, grinding) to ensure a homogenous starting material.
Fluctuations in Extraction Conditions Minor variations in parameters can lead to different outcomes. Precisely control and monitor all extraction conditions, including temperature, time, solvent-to-solid ratio, and power settings for assisted extraction methods. Ensure equipment is properly calibrated.

Comparative Data on Extraction Methods

The following table summarizes optimized parameters from various studies to provide a starting point for developing your extraction protocol.

Extraction Method Key Parameters Value / Range Source
Ultrasound-Assisted Extraction (UAE) Solvent62% Ethanol (B145695)[8]
Solid-to-Liquid Ratio21:1 (mL/g)[8]
Temperature36 - 55°C[8][17]
Time31 - 44 min[8][17]
Ultrasonic Power400 - 420 W[8][17]
Enzyme-Assisted Extraction (EASE) Enzyme TypeCellulase & Hemicellulase (1:1)[19][20]
pH5.1[19][20]
Temperature50 - 60°C[7][19]
Time68 min - 2.7 h[7][19]
Solid-to-Liquid Ratio1:100 (g/mL)[7]
Supercritical Fluid Extraction (SFE) Supercritical FluidCarbon Dioxide (CO₂)[6][22]
Co-solventEthanol (e.g., 20%)[24]
Temperature60°C[24]
Pressure250 bar[24]
Time15 min[24]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on optimized parameters for related compounds from Paeonia root.[8][17]

  • Sample Preparation: Weigh 10 g of dried, 40-mesh Paeonia root powder and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 210 mL of 62% aqueous ethanol to the flask to achieve a 21:1 mL/g liquid-to-solid ratio.

  • Ultrasonic Treatment: Place the flask in an ultrasonic bath or use a probe-type sonicator. Set the temperature to 40°C and the ultrasonic power to 420 W.

  • Extraction: Perform the extraction for 30 minutes. Ensure the sample is adequately agitated during the process.

  • Separation: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Solvent Removal: Concentrate the collected supernatant using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.

  • Final Product: The resulting aqueous concentrate can be freeze-dried to yield a crude extract powder, which can be used for analysis or further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline for the MAE of phytochemicals from Paeonia species.[4][5]

  • Sample Preparation: Place 1 g of dried, 40-mesh Paeonia root powder into a specialized microwave extraction vessel.

  • Solvent Addition: Add 30 mL of 50% aqueous ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the microwave power to 800 W and the temperature to 80°C.

  • Extraction: Irradiate for a total of 10 minutes.

  • Cooling and Separation: Allow the vessel to cool to room temperature before opening. Filter the contents to separate the liquid extract.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Final Product: Lyophilize the remaining aqueous solution to obtain the crude extract.

Visualizations

The following diagrams illustrate key workflows and relationships in the extraction process.

G cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction cluster_process Phase 3: Downstream Processing cluster_analysis Phase 4: Analysis & Purification p1 Paeonia Root (Raw Material) p2 Cleaning & Drying (e.g., 50°C) p1->p2 p3 Grinding (e.g., 40-mesh) p2->p3 e1 Solid-Liquid Extraction (e.g., UAE, MAE) p3->e1 d1 Filtration / Centrifugation e1->d1 d2 Solvent Evaporation (Rotary Evaporator) d1->d2 d3 Crude Extract (Lyophilized Powder) d2->d3 a1 Purification (Optional) (e.g., Macroporous Resin) d3->a1 a2 Analysis (e.g., HPLC) d3->a2 a3 Pure this compound a1->a3

Caption: General workflow for this compound extraction and analysis.

G Yield This compound Extraction Yield F1 Extraction Method (UAE, MAE, SFE) F1->Yield F2 Solvent Properties F2->Yield F3 Temperature F3->Yield F4 Extraction Time F4->Yield S1 Particle Size S1->Yield S2 Solid-to-Liquid Ratio S2->Yield S3 Solvent Concentration (e.g., % EtOH) S3->F2 S4 Assistance Power (Ultrasonic/Microwave) S4->F1 S5 pH S5->F2

Caption: Key factors influencing this compound extraction yield.

References

Mudanpioside C in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Mudanpioside C when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation, storage, and handling of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

This compound exhibits high solubility in DMSO. Quantitative analysis indicates a solubility of 200 mg/mL , which is equivalent to 333.02 mM .[1] It is important to note that achieving this concentration may require sonication.[1] The hygroscopic nature of DMSO can significantly affect solubility; therefore, it is highly recommended to use a fresh, unopened container of DMSO.[1]

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

For optimal stability, it is crucial to store this compound stock solutions under the correct temperature and conditions. The recommended storage periods are:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

Solutions should always be stored in a tightly sealed container, protected from moisture and light.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: Can I store my this compound/DMSO stock solution at room temperature?

Long-term storage at room temperature is not recommended. While some compounds in DMSO have shown stability for extended periods at room temperature[2][3], the specific stability of this compound under these conditions has not been detailed. For maximum shelf-life and to prevent degradation, adhere to the recommended storage temperatures of -20°C or -80°C.[1]

Q4: I've observed precipitation in my this compound solution after storage. What should I do?

Precipitation can occur if the solution is not properly stored or if the solubility limit is exceeded upon temperature changes. If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, be mindful that repeated warming and cooling can potentially degrade the compound. To avoid this, ensure your stock solutions are prepared at concentrations that remain stable at the intended storage temperature and consider preparing fresh solutions if dissolution is unsuccessful.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound 1. Hygroscopic DMSO has absorbed water, reducing its solvating power. 2. Incomplete dissolution at high concentrations.1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1] 2. Use an ultrasonic bath to aid dissolution.[1] 3. Gentle warming can also be applied, but monitor for any signs of degradation.
Precipitate Forms in Solution 1. Solution was not fully dissolved initially. 2. Storage temperature fluctuations. 3. Solubility limit exceeded at storage temperature.1. Ensure complete dissolution upon preparation using sonication if necessary.[1] 2. Gently warm and sonicate to redissolve. If this fails, the solution may need to be remade. 3. Store at a consistent temperature as recommended (-20°C or -80°C).[1]
Suspected Compound Degradation 1. Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures). 2. Repeated freeze-thaw cycles. 3. Presence of contaminants in DMSO.1. Always store aliquots in tightly sealed, light-protected containers at the recommended temperature.[1] 2. Prepare single-use aliquots to avoid freeze-thaw cycles.[1] 3. Use high-purity, anhydrous DMSO from a reliable source.

Data Summary

Solubility of this compound in DMSO
Parameter Value Notes
Solubility 200 mg/mLEquivalent to 333.02 mM.[1]
Molecular Weight 600.57 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 172760-03-1[1]
Recommended Storage of this compound in DMSO
Storage Temperature Duration Key Considerations
-80°C6 months[1]
-20°C1 month[1]
All Temperatures Store in sealed containers, protected from moisture and light. Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

  • Preparation: Allow the vial of solid this compound and a fresh container of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired concentration (up to 200 mg/mL).

  • Dissolution: Add the DMSO to the vial containing this compound.

  • Sonication: Place the vial in an ultrasonic bath to facilitate dissolution. Continue until the solution is clear and no particulate matter is visible.[1]

  • Aliquoting: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.

  • Storage: Immediately transfer the aliquots to the appropriate storage temperature (-20°C for short-term or -80°C for long-term).[1]

Visual Guides

MudanpiosideC_Workflow cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Reagents calc Calculate Mass and Volume start->calc dissolve Add Anhydrous DMSO calc->dissolve ultrasonic Ultrasonic Bath until Clear dissolve->ultrasonic aliquot Aliquot into Single-Use Vials ultrasonic->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_Logic issue Issue Encountered dissolution_problem Difficulty Dissolving? issue->dissolution_problem precipitation_problem Precipitation Observed? issue->precipitation_problem degradation_problem Suspect Degradation? issue->degradation_problem use_fresh_dmso Use Fresh Anhydrous DMSO dissolution_problem->use_fresh_dmso Yes sonicate Apply Sonication/Gentle Heat dissolution_problem->sonicate Yes redissolve Warm and Sonicate to Redissolve precipitation_problem->redissolve Yes check_storage Verify Storage Conditions (Temp, Light, Seal) degradation_problem->check_storage Yes prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh If compromised

Caption: Troubleshooting logic for common this compound/DMSO solution issues.

References

Technical Support Center: Troubleshooting Anomalous Results in Mudanpioside C Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Mudanpioside C in various bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and anomalous results encountered during experimentation. The information is tailored for researchers, scientists, and drug development professionals working with this promising natural compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments with this compound.

1. Compound Solubility and Stability

  • Question: I'm observing precipitation of this compound in my aqueous buffer/cell culture medium. How can I improve its solubility?

    Answer: this compound, a monoterpene glycoside, is generally soluble in organic solvents like DMSO and ethanol. For aqueous-based bioassays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer or cell culture medium. To avoid precipitation, ensure the final concentration of DMSO is low (typically ≤ 0.5%) as higher concentrations can be cytotoxic and may affect experimental outcomes. If precipitation persists, consider a gentle vortexing or brief sonication of the final diluted solution. It is also crucial to prepare fresh dilutions from the stock solution for each experiment to minimize the risk of precipitation over time.

  • Question: I am concerned about the stability of this compound during my multi-day experiment. What are the optimal storage and handling conditions?

    Answer: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh before each experiment. The stability of monoterpene glycosides can be affected by factors such as pH, temperature, and light exposure.[2] It is advisable to maintain the pH of the experimental medium within a physiological range (e.g., 7.2-7.4) and to protect solutions from direct light, especially during prolonged incubations.

2. Protein Disulfide Isomerase (PDI) Inhibition Assays

  • Question: My PDI inhibition assay is showing inconsistent results or a high background signal. What could be the cause?

    Answer: Inconsistent results in PDI inhibition assays can stem from several factors. One common issue is the aggregation of the substrate, typically insulin (B600854). Ensure that the insulin solution is freshly prepared and clear before initiating the assay. The presence of detergents in your sample preparation can also interfere with the assay, so it is recommended to use detergent-free buffers for cell lysates.[1] High background signals might be due to the intrinsic properties of the insulin A chain; using the B chain of insulin can yield better aggregation curves.[1] Additionally, verify the purity and activity of your recombinant PDI enzyme.

  • Question: I am not observing the expected inhibitory effect of this compound on PDI activity. What should I check?

    Answer: First, confirm the concentration and integrity of your this compound stock solution. If the compound has degraded, its inhibitory activity will be diminished. Second, ensure that the assay conditions, including buffer composition, pH, and temperature, are optimal for PDI activity. The reducing agent, typically dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), should also be fresh and at the correct concentration. Finally, consider the possibility of interference from other components in your sample if you are not using a purified system.

3. Anti-Inflammatory Bioassays (NF-κB, Cytokines, NO)

  • Question: In my NF-κB luciferase reporter assay, I see high variability between replicate wells treated with this compound. What could be the reason?

    Answer: High variability in luciferase reporter assays can be caused by several factors. Uneven cell seeding can lead to differences in cell number and, consequently, reporter gene expression. Ensure a homogenous cell suspension and careful pipetting. Transfection efficiency is another critical variable; optimize your transfection protocol and consider using a co-transfected control reporter (e.g., Renilla luciferase) to normalize for differences in transfection efficiency and cell viability. Some natural compounds can also interfere with the luciferase enzyme itself. To rule this out, you can perform a cell-free assay by adding this compound directly to a solution containing luciferase and its substrate to see if it quenches the signal.

  • Question: My ELISA results for inflammatory cytokines (e.g., TNF-α, IL-6) are not showing a clear dose-dependent inhibition with this compound. What should I investigate?

    Answer: Inconsistent ELISA results can arise from issues with sample collection and handling, the assay protocol itself, or cell health. Ensure that cell culture supernatants are collected at a consistent time point after treatment and centrifuged to remove any cellular debris before storage at -80°C. When performing the ELISA, carefully follow the manufacturer's instructions regarding incubation times, washing steps, and reagent preparation. Inadequate washing can lead to high background, while improper antibody dilutions can result in a weak signal. Also, assess the cytotoxicity of this compound at the tested concentrations using an appropriate assay (e.g., MTT, LDH). If the compound is causing significant cell death, this will affect cytokine production and lead to misleading results.

  • Question: The results from my Griess assay for nitric oxide (NO) production are fluctuating. How can I improve the reliability of this assay?

    Answer: The Griess assay measures nitrite (B80452), a stable breakdown product of NO. Phenol (B47542) red, a common component of cell culture media, can interfere with the colorimetric reading of the Griess reaction. It is advisable to use phenol red-free medium for your experiments. Additionally, ensure that the Griess reagents are fresh and properly prepared. The timing of supernatant collection is also important, as nitrite levels will change over time. Establish a consistent time point for measurement based on the kinetics of NO production in your cell model.

4. Neuroprotection Bioassays

  • Question: I am not observing a neuroprotective effect of this compound in my cell-based assay (e.g., against oxidative stress). What are potential issues?

    Answer: The lack of a neuroprotective effect could be due to several factors. Firstly, verify the concentration range of this compound being used. A full dose-response curve should be performed to identify the optimal protective concentration, as some compounds can have biphasic effects. Secondly, ensure that the cellular stressor (e.g., H₂O₂, glutamate) is applied at a concentration that induces a consistent and sub-maximal level of cell death; too much stress may overwhelm any protective effects. Thirdly, assess the timing of this compound treatment. Pre-treatment before the insult is a common approach, but co-treatment or post-treatment may be more relevant for certain mechanisms. Finally, confirm that your chosen endpoint for measuring neuroprotection (e.g., cell viability, LDH release, apoptosis markers) is appropriate and sensitive enough to detect changes.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound in various bioassays. This information can serve as a reference for expected outcomes and for designing your experiments.

Table 1: Protein Disulfide Isomerase (PDI) Inhibitory Activity

CompoundAssay TypeIC₅₀ (µM)Source
This compoundPDI Inhibition3.22[3][4]

Table 2: Anti-Inflammatory Activity (NF-κB Inhibition)

CompoundCell LineAssay TypeEffectSource
This compoundHEK 293Dual-luciferase reporter assaySignificant inhibition of NF-κB activation[5]

Note: Specific IC₅₀ values for NF-κB inhibition by purified this compound are not yet widely reported in the literature. The cited study confirmed its activity as one of several active components in a Moutan Cortex extract.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to assist in troubleshooting.

1. Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.0) containing 2 mM EDTA.

    • Dissolve bovine insulin in the buffer to a final concentration of 1 mg/mL. Ensure the solution is clear before use.

    • Prepare a fresh solution of Dithiothreitol (DTT) in the buffer at a concentration of 20 mM.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO in buffer).

    • Add 170 µL of the insulin solution to each well.

    • Add 10 µL of recombinant human PDI (final concentration ~1.5 µM) to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the DTT solution to each well (final concentration ~1 mM).

    • Immediately measure the absorbance at 650 nm every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • The rate of insulin aggregation is determined by the increase in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Seed HEK293 cells (or another suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the transfected cells with the this compound dilutions or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, final concentration ~10 ng/mL), for 6-8 hours. Include an unstimulated control group.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound bioassays.

G cluster_0 This compound Anti-inflammatory Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Genes Induces MudanpiosideC This compound MudanpiosideC->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_1 PDI Inhibition Assay Workflow Start Start PrepReagents Prepare Reagents (Insulin, DTT, PDI, This compound) Start->PrepReagents AddCompound Add this compound to 96-well plate PrepReagents->AddCompound AddInsulinPDI Add Insulin and PDI AddCompound->AddInsulinPDI Incubate1 Incubate (10 min, RT) AddInsulinPDI->Incubate1 AddDTT Initiate reaction with DTT Incubate1->AddDTT ReadAbsorbance Measure Absorbance (650 nm, kinetic) AddDTT->ReadAbsorbance Analyze Analyze Data (Calculate % inhibition, IC₅₀) ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the PDI inhibition turbidity assay.

References

Technical Support Center: Addressing Mudanpioside C Stability Issues in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Mudanpioside C, ensuring its stability throughout long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, solid this compound should be stored at 4°C in a sealed container, protected from light and moisture. If dissolved in a solvent such as DMSO, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: What are the primary factors that can affect the stability of this compound during long-term storage?

A2: The stability of this compound can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Humidity: Moisture can lead to hydrolytic degradation of the glycosidic bond and ester functionalities.[2][3]

  • Light: Exposure to UV or visible light can cause photodegradation.[2][3]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of this compound.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[2]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be assessed by monitoring changes in the physical and chemical properties of the sample. Physical changes may include a change in color or appearance. Chemical degradation is typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, a monoterpene glycoside with ester groups, the following degradation pathways are likely:

  • Hydrolysis: Cleavage of the ester linkages or the glycosidic bond is a probable degradation pathway, especially in the presence of moisture or under acidic or basic conditions. This would result in the loss of the benzoyl and p-hydroxybenzoyl groups and/or the glucose moiety.

  • Oxidation: The phenolic hydroxyl group and the double bond in the monoterpene core are susceptible to oxidation.

  • Isomerization: Changes in stereochemistry may occur under certain conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in experiments. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh stock solutions from solid compound. 3. Analyze the purity of the stored sample using a stability-indicating analytical method (e.g., HPLC/UHPLC).
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Use a high-resolution mass spectrometer (e.g., Q-TOF-MS) to identify the mass of the unknown peaks and propose structures for the degradation products.
Inconsistent results between experimental batches. Variability in the stability of this compound stock solutions.1. Standardize the preparation and storage protocol for stock solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Qualify new batches of this compound by comparing their purity and activity to a reference standard.

Quantitative Data Summary

The following table summarizes representative data from a hypothetical long-term stability study of this compound. Note: As specific long-term stability data for this compound is not publicly available, this table is illustrative and based on typical stability profiles of similar monoterpene glycosides.

Table 1: Representative Long-Term Stability Data for this compound (Solid Form)

Storage ConditionTime (Months)Assay (% of Initial)Appearance
4°C / Ambient Humidity0100.0White to off-white powder
399.5Conforms
699.1Conforms
1298.2Conforms
25°C / 60% RH0100.0White to off-white powder
397.8Conforms
695.2Slight yellowish tint
40°C / 75% RH0100.0White to off-white powder
392.1Yellowish powder
685.6Yellowish-brown powder

Table 2: Representative Stability Data for this compound in DMSO Solution

Storage ConditionTime (Months)Assay (% of Initial)
-20°C0100.0
199.2
396.5
692.8
-80°C0100.0
199.8
399.5
699.1

Experimental Protocols

Protocol 1: Stability-Indicating UHPLC-Q-TOF-MS Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan and targeted MS/MS of the parent ion of this compound and suspected degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 2, 4, 8, and 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 and 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Expose the solid this compound to 80°C in an oven for 24 and 48 hours. Dissolve the sample in the solvent before analysis.

  • Analysis: Analyze the stressed samples using the stability-indicating UHPLC-Q-TOF-MS method described in Protocol 1. Compare the chromatograms and mass spectra of the stressed samples to a control sample (this compound solution stored at 4°C) to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results prep This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation photo Photolytic Degradation (UV/Vis Light) prep->photo thermal Thermal Degradation (Solid, 80°C) prep->thermal analysis Stability-Indicating UHPLC-Q-TOF-MS acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis identification Identification of Degradation Products analysis->identification pathway Elucidation of Degradation Pathways identification->pathway

Forced degradation experimental workflow.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) dna->genes mudanpioside This compound mudanpioside->ikk Inhibition

Proposed inhibitory action of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Overcoming Low Bioavailability of Natural Product Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of natural product inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of natural product inhibitors?

A1: The low oral bioavailability of many natural product inhibitors stems from several key physicochemical and physiological factors:

  • Poor Aqueous Solubility: Many natural products are lipophilic ("fat-loving") and do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits the concentration of the compound available for absorption.[1]

  • Low Intestinal Permeability: The intestinal epithelium forms a barrier that molecules must cross to enter the bloodstream. Some natural products have molecular characteristics (e.g., large size, polarity) that hinder their ability to permeate this barrier.[2]

  • Extensive First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein. In the gut wall and liver, metabolic enzymes can extensively break down the natural product before it reaches systemic circulation, a phenomenon known as the first-pass effect. This significantly reduces the amount of active compound available to exert its therapeutic effect.[3]

Q2: What are the main formulation strategies to improve the bioavailability of these inhibitors?

A2: Several formulation strategies can be employed to tackle the challenges of low solubility and permeability:

  • Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer scale dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and saturation solubility.[2][4] Common types include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.

  • Solid Dispersions: In this approach, the natural product is dispersed in a hydrophilic polymer matrix at a molecular level. This technique can convert a crystalline, poorly soluble drug into a more soluble amorphous state, thereby improving its dissolution.[1][5]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble natural product molecules, forming inclusion complexes that have enhanced aqueous solubility.[6][7]

  • Lipid-Based Formulations: For lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and facilitate absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.[8]

Q3: Can co-administration with other natural compounds improve bioavailability?

A3: Yes, this is a well-documented strategy known as bio-enhancement. Certain natural compounds can inhibit metabolic enzymes or efflux transporters in the gut, thereby increasing the absorption and systemic exposure of other compounds. The most classic example is piperine (B192125) , an alkaloid from black pepper, which is a potent inhibitor of CYP450 enzymes and P-glycoprotein. Co-administration of piperine has been shown to significantly increase the bioavailability of compounds like curcumin.[9]

Q4: How can I assess the bioavailability of my natural product inhibitor in vitro?

A4: There are several established in vitro models to predict oral bioavailability before moving to expensive and time-consuming in vivo studies:

  • Simulated Gastrointestinal Fluids: Dissolution studies in simulated gastric and intestinal fluids (SGF and SIF) can provide initial insights into the solubility and dissolution rate of your compound and its formulation.

  • Caco-2 Permeability Assay: This is the gold-standard in vitro model for predicting intestinal drug absorption. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The rate at which your compound crosses this monolayer can predict its in vivo absorption.[10][11]

  • In Vitro Lipolysis Models: For lipid-based formulations, these models simulate the digestion process in the small intestine by using enzymes like pancreatin. They are crucial for understanding how the formulation breaks down and how the drug is released and maintained in a solubilized state for absorption.[12][13]

Troubleshooting Guides

Issue 1: Poor Dissolution of the Natural Product in Simulated Intestinal Fluid
Potential Cause Troubleshooting Step Rationale
Crystalline Nature of the Compound Prepare an amorphous solid dispersion using a hydrophilic polymer (e.g., HPMC, PVP).The amorphous form of a drug has higher free energy and is more soluble than its stable crystalline form.[14]
Hydrophobicity Formulate the compound into nanoparticles (e.g., solid lipid nanoparticles) or a nanoemulsion.Nanonization increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2]
Precipitation after initial dissolution Incorporate precipitation inhibitors (e.g., HPMC-AS) into your formulation.These polymers can maintain a supersaturated state of the drug in solution, preventing it from crashing out before it can be absorbed.
Insufficient Wetting Include a surfactant (e.g., Tween 80, Poloxamer 188) in the formulation.Surfactants lower the surface tension between the solid drug particles and the dissolution medium, improving wetting and dissolution.[1]
Issue 2: Low Permeability in the Caco-2 Assay
Potential Cause Troubleshooting Step Rationale
Low Compound Recovery Include Bovine Serum Albumin (BSA) in the basolateral (receiver) chamber.Poorly soluble compounds can bind non-specifically to the plastic of the assay plates. BSA acts as a "sink" and reduces this binding, improving recovery.[10]
Active Efflux by Transporters (e.g., P-glycoprotein) Run a bi-directional permeability assay (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.Caco-2 cells express efflux transporters that can pump the compound back into the gut lumen. Confirming this is the first step.[10]
Confirmed Active Efflux Co-formulate with a known P-gp inhibitor (e.g., piperine) or use a formulation that inhibits efflux, such as those containing TPGS.Inhibiting the efflux pump will increase the net transport of the compound across the cell monolayer.
Poor Solubility in Assay Buffer Use a formulation approach like cyclodextrin complexation to increase the aqueous concentration of the compound in the donor well.If the concentration in the donor compartment is too low, the driving force for permeation will be minimal.[15]
Compromised Monolayer Integrity Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates a compromised monolayer.Leaky monolayers can give falsely high permeability values for poorly permeable compounds. Ensure TEER values are within the acceptable range for your lab (typically >300 Ω·cm²).[16]
Issue 3: Physical Instability of the Formulation
Potential Cause Troubleshooting Step Rationale
Nanoparticle Aggregation Optimize the concentration of the stabilizer (surfactant or polymer). Measure the Zeta Potential.A zeta potential of >
Drug Crystallization in Solid Dispersion Ensure the drug is fully dissolved in the polymer during preparation (e.g., by checking for a single glass transition temperature via DSC). Store the formulation in a desiccator.Moisture can act as a plasticizer, increasing molecular mobility and allowing the drug to recrystallize back to its less soluble form.[14]
SEDDS Formulation is Cloudy or Cracks Upon Dilution Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution.The performance of a SEDDS is highly dependent on the specific combination and ratios of its components. Phase diagrams are essential for systematic formulation development.[8]

Data Presentation: Bioavailability Enhancement of Natural Products

Table 1: Comparative Bioavailability Enhancement of Curcumin Formulations

Formulation StrategyCarrier/AdjuvantFold Increase in Oral Bioavailability (Relative to pure curcumin)SpeciesReference
Bio-enhancement Piperine20Human[9]
Solid Lipid Nanoparticles Compritol 888 ATO> 5Rat[17]
Polymeric Nanoparticles PLGA15.6Rat[18]
Polymeric Nanoparticles PLGA-PEG55.4Rat[18]
Phospholipid Complex Phosphatidylcholine (Phytosome)> 5Rat[17]
Micellar Formulation N/A45.9Human[18]

Table 2: Comparative Bioavailability Enhancement of Quercetin (B1663063) Formulations

Formulation StrategyStabilizer/CarrierFold Increase in AUC (Relative to quercetin suspension)SpeciesReference
Nanosuspension TPGS4.3Rat[19]
Nanosuspension + Bioenhancer SPC + Piperine6.5Rat[19]
Nanocrystals (280 nm) HPMC~4.5Rat[20]
Cyclodextrin Complex β-Cyclodextrin2.2-4.6 (solubility increase)In vitro[21]

Note: Direct comparison of fold-increase values should be done with caution due to variations in study design, dosing, and analytical methods.

Experimental Protocols & Visualizations

Protocol 1: Preparation of Chitosan (B1678972) Nanoparticles by Ionic Gelation

This protocol describes a common method for preparing polymeric nanoparticles for encapsulating natural product inhibitors.

Methodology:

  • Prepare Chitosan Solution: Dissolve chitosan (low molecular weight) in a 1% (v/v) aqueous acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.

  • Prepare Cross-Linking Solution: Dissolve sodium tripolyphosphate (TPP) in deionized water to a final concentration of 1 mg/mL.

  • Nanoparticle Formation: While gently stirring the chitosan solution at room temperature, add the TPP solution dropwise. The solution will become opalescent, indicating the formation of nanoparticles. A common chitosan:TPP volume ratio is 5:1.

  • Stirring: Continue stirring the solution for 10-30 minutes at room temperature to allow for the formation and stabilization of the nanoparticles.

  • Separation: Centrifuge the nanoparticle suspension (e.g., 12,000 rpm for 30 minutes) to separate the nanoparticles from the unreacted chitosan and TPP.

  • Washing & Resuspension: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to wash away excess reagents. Repeat the centrifugation and resuspension step twice.

  • Final Formulation: Resuspend the final nanoparticle pellet in the desired aqueous buffer for characterization and in vitro/in vivo studies.

Reference: Based on protocols described in ChitoLytic and other sources.[22][23]

Ionic_Gelation_Workflow cluster_solutions Solution Preparation cluster_process Nanoparticle Synthesis & Purification Chitosan Dissolve Chitosan in 1% Acetic Acid Formation Add TPP Solution Dropwise to Chitosan Solution with Stirring Chitosan->Formation TPP Dissolve TPP in DI Water TPP->Formation Stirring Continue Stirring (10-30 min) Formation->Stirring Centrifuge1 Centrifuge to Pellet Nanoparticles Stirring->Centrifuge1 Wash Resuspend Pellet in DI Water (Wash) Centrifuge1->Wash Centrifuge2 Repeat Centrifugation and Wash Step Wash->Centrifuge2 Final Resuspend Final Nanoparticle Pellet Centrifuge2->Final

Ionic Gelation Workflow for Chitosan Nanoparticles.
Protocol 2: Hot-Melt Extrusion for Solid Dispersion Preparation

This protocol outlines the general steps for creating a solid dispersion to enhance the solubility of a crystalline natural product.

Methodology:

  • Pre-Formulation Screening: Determine the miscibility of the natural product with various polymers (e.g., HPMC, HPMCAS, PVP VA64, Soluplus®) using techniques like Differential Scanning Calorimetry (DSC) to identify a single glass transition temperature (Tg).

  • Blending: Prepare a physical mixture of the natural product and the selected polymer at the desired ratio (e.g., 1:2 or 1:4 w/w). Mix thoroughly in a plastic bag or using a blender for 15 minutes.

  • Extruder Setup: Set up a twin-screw hot-melt extruder. Set the barrel temperature profile. A common starting point is a temperature slightly above the Tg of the polymer or the melting point of the drug-polymer mixture (e.g., 140°C). Set the screw speed (e.g., 100 rpm).[11]

  • Extrusion: Manually or automatically feed the powder blend into the extruder. The molten material will be conveyed, mixed, and extruded through a die.

  • Cooling and Solidification: Collect the extrudate on a cooling belt or surface to allow it to solidify.

  • Milling: Mill the cooled extrudate into a fine powder using an analytical mill.

  • Characterization: Confirm the amorphous nature of the drug in the final solid dispersion using PXRD (absence of crystalline peaks) and DSC (presence of a single Tg).

Reference: Based on protocols for preparing solid dispersions of poorly soluble drugs.[11]

HME_Workflow Screen Pre-formulation: Select Polymer using DSC Blend Blend Natural Product and Polymer Screen->Blend Setup Set Extruder Temperature and Screw Speed Blend->Setup Feed Feed Powder Blend into Extruder Setup->Feed Extrude Melt, Mix, and Extrude Feed->Extrude Cool Cool and Solidify Extrudate Extrude->Cool Mill Mill Extrudate into Fine Powder Cool->Mill Characterize Characterize: PXRD and DSC Mill->Characterize

Hot-Melt Extrusion (HME) Workflow.
Protocol 3: Caco-2 Permeability Assay

This protocol provides a simplified workflow for assessing the intestinal permeability of a natural product inhibitor.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Assay Preparation: Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound solution (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Reference: Based on standard Caco-2 permeability assay protocols.[10][16]

Caco2_Workflow Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Measure TEER to confirm monolayer integrity Culture->TEER Prepare Wash monolayers with pre-warmed buffer TEER->Prepare Dose Add compound to Apical (donor) chamber Prepare->Dose Incubate Incubate at 37°C Dose->Incubate Sample Sample from Basolateral (receiver) chamber over time Incubate->Sample Analyze Quantify compound concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp value Analyze->Calculate

Caco-2 Permeability Assay Workflow.
Logical Relationship Diagram

This diagram illustrates the logical connections between the core bioavailability challenges and the corresponding strategic solutions.

Bioavailability_Challenges_Solutions Overcoming Bioavailability Hurdles cluster_challenges Primary Challenges cluster_solutions Formulation & Chemical Strategies cluster_assessment Assessment Methods Solubility Poor Aqueous Solubility Nanonization Nanonization (SLNs, Nanoemulsions) Solubility->Nanonization addresses SolidDispersion Solid Dispersions (Amorphization) Solubility->SolidDispersion addresses Complexation Cyclodextrin Complexation Solubility->Complexation addresses LipidBased Lipid-Based Systems (SEDDS) Solubility->LipidBased addresses Permeability Low Intestinal Permeability Permeability->Nanonization can improve Permeability->LipidBased can improve Metabolism First-Pass Metabolism Metabolism->LipidBased can bypass Bioenhancers Co-administration (e.g., Piperine) Metabolism->Bioenhancers inhibits Caco2 Caco-2 Assay Nanonization->Caco2 InVivo In Vivo PK Studies Nanonization->InVivo validated by SolidDispersion->Caco2 SolidDispersion->InVivo validated by Complexation->Caco2 Complexation->InVivo validated by Lipolysis In Vitro Lipolysis LipidBased->Lipolysis LipidBased->InVivo validated by Bioenhancers->InVivo validated by

Challenges and Solutions in Bioavailability Enhancement.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Mudanpioside C and Paeoniflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mudanpioside C and paeoniflorin (B1679553), two prominent monoterpene glycosides derived from plants of the Paeonia genus, have garnered significant attention for their diverse pharmacological activities. Both compounds are recognized for their anti-inflammatory and neuroprotective potential, yet they exhibit distinct primary mechanisms of action. This guide provides a comparative overview of their bioactivities, supported by experimental data, to aid researchers in discerning their unique therapeutic profiles.

Quantitative Bioactivity Comparison

The following table summarizes the key quantitative data on the bioactivities of this compound and paeoniflorin, focusing on their anti-inflammatory and protein disulfide isomerase (PDI) inhibitory effects.

Bioactivity ParameterThis compoundPaeoniflorinReference
PDI Inhibition (IC50) 3.22 µMDown-regulates PDI expression[1],[2]
NO Production Inhibition (IC50) Data not available220 µM (2.2 x 10-4 mol/L)[3]
NF-κB Inhibition Identified as a novel inhibitorInhibits activation[4],[5]

Primary Bioactive Mechanisms

This compound: A Potent Protein Disulfide Isomerase (PDI) Inhibitor

Recent studies have identified this compound as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for thrombus formation.[1] This inhibitory activity is a key contributor to the antithrombotic effects of this compound. Furthermore, it has been newly recognized as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[4]

Paeoniflorin: A Modulator of Inflammatory Pathways

Paeoniflorin is well-established for its broad anti-inflammatory and immunoregulatory properties.[6] It exerts its effects by modulating various signaling pathways, including the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO).[3][5] While it has been observed to down-regulate PDI expression, its primary anti-inflammatory mechanism is not attributed to direct, potent PDI inhibition in the same manner as this compound.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G Comparative Bioactivity Workflow cluster_MC This compound cluster_PF Paeoniflorin cluster_assays Assays cluster_results Results MC_start This compound MC_pdi PDI Inhibition Assay MC_start->MC_pdi Primary Target MC_nfkB NF-κB Inhibition Assay MC_start->MC_nfkB Secondary Target pdi_assay Measure PDI Activity (e.g., Insulin (B600854) Turbidity Assay) MC_pdi->pdi_assay nfkB_assay Measure NF-κB Activation (e.g., Luciferase Reporter Assay) MC_nfkB->nfkB_assay PF_start Paeoniflorin PF_nfkB NF-κB Inhibition Assay PF_start->PF_nfkB Primary Target PF_no NO Production Assay PF_nfkB->PF_no PF_nfkB->nfkB_assay no_assay Measure NO Production (e.g., Griess Reagent Assay) PF_no->no_assay mc_ic50_pdi IC50 for PDI Inhibition pdi_assay->mc_ic50_pdi mc_nfkB_inhibition Qualitative NF-κB Inhibition nfkB_assay->mc_nfkB_inhibition pf_nfkB_inhibition Qualitative NF-κB Inhibition nfkB_assay->pf_nfkB_inhibition pf_ic50_no IC50 for NO Inhibition no_assay->pf_ic50_no

Caption: Comparative experimental workflow for this compound and paeoniflorin.

G Signaling Pathways of this compound and Paeoniflorin cluster_MC This compound cluster_PF Paeoniflorin cluster_NFkB Shared NF-κB Inhibition MC This compound PDI Protein Disulfide Isomerase (PDI) MC->PDI inhibits (IC50 = 3.22 µM) Thrombosis Thrombus Formation PDI->Thrombosis promotes PF Paeoniflorin IKK IKK PF->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65) (nucleus) NFkB_p65->NFkB_p65_nuc translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_p65_nuc->ProInflammatory_Genes activates NO Nitric Oxide (NO) ProInflammatory_Genes->NO Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates NFkB_complex NF-κB Complex IkBa->NFkB_complex degrades, releasing Nucleus Nucleus NFkB_complex->Nucleus translocates Inflammation Inflammation Nucleus->Inflammation gene transcription MC_shared This compound MC_shared->IKK_complex inhibits PF_shared Paeoniflorin PF_shared->IKK_complex inhibits

Caption: Comparative signaling pathways of this compound and paeoniflorin.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activation of the NF-κB signaling pathway.

Objective: To determine the inhibitory effect of this compound or paeoniflorin on NF-κB activation induced by a stimulant (e.g., TNF-α or LPS).

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates.

    • Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, cells are pre-treated with various concentrations of this compound or paeoniflorin for 1-2 hours.

    • Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Activity Measurement:

    • The medium is removed, and cells are washed with PBS.

    • A passive lysis buffer is added to each well to lyse the cells.

    • The cell lysate is transferred to an opaque 96-well plate.

    • Firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated wells to that in stimulated, untreated wells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is determined from the dose-response curve.

Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)

This assay measures the reductase activity of PDI.

Objective: To determine the inhibitory effect of this compound on PDI activity.

Methodology:

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0), insulin (e.g., 1 mg/mL), and recombinant human PDI (e.g., 1.5 µM).

    • Varying concentrations of this compound are added to the wells.

  • Initiation of Reaction:

  • Measurement of Turbidity:

    • The reduction of insulin's disulfide bonds by PDI leads to the aggregation of the insulin B-chain, causing turbidity.

    • The increase in absorbance is monitored at 650 nm over time using a plate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the slope of the linear portion of the absorbance curve.

    • The percentage of PDI inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).

    • The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Objective: To determine the inhibitory effect of paeoniflorin on LPS-induced NO production in macrophages.

Methodology:

  • Cell Culture and Treatment:

    • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with different concentrations of paeoniflorin for 1 hour.

    • Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection:

    • After the incubation period, the cell culture supernatant is collected.

  • Griess Reaction:

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

  • Measurement of Absorbance:

    • The formation of a purple azo compound is measured by reading the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

    • The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the paeoniflorin-treated wells to that in the LPS-stimulated, untreated wells.

    • The IC50 value is determined from the dose-response curve.[3]

Conclusion

This compound and paeoniflorin, while sharing anti-inflammatory properties through the inhibition of the NF-κB pathway, exhibit distinct primary molecular targets. This compound is a potent inhibitor of PDI, suggesting its strong potential as an antithrombotic agent. Paeoniflorin demonstrates a broader anti-inflammatory profile, significantly inhibiting the production of inflammatory mediators like NO. This comparative guide provides a foundation for researchers to select the appropriate compound based on their specific therapeutic targets and research objectives. Further quantitative studies directly comparing the NF-κB inhibitory potency of both compounds would be invaluable for a more complete understanding of their relative anti-inflammatory efficacy.

References

Mudanpioside C: A Potent PDI Inhibitor with Undetermined Thiol Isomerase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Mudanpioside C, a natural monoterpenoid glycoside, has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), a key enzyme in protein folding and a promising target in antithrombotic therapy.[1] This guide provides a comparative overview of this compound's activity against PDI and contextualizes its potential cross-reactivity with other thiol isomerases by examining data from other known PDI inhibitors.

Executive Summary

This compound effectively inhibits PDI with high affinity, binding to its b'-x domain.[1] While direct experimental data on its cross-reactivity with other thiol isomerases such as ERp57, ERp5, and ERp72 is currently unavailable, this guide offers a comparative framework using data from other PDI inhibitors with known selectivity profiles. This information is crucial for researchers investigating the therapeutic potential of this compound and for drug development professionals assessing its specificity and potential off-target effects.

Comparison of this compound and Other PDI Inhibitors

The following table summarizes the inhibitory activity of this compound against PDI and compares it with other notable PDI inhibitors for which cross-reactivity information is available. This allows for an indirect assessment of this compound's potential selectivity.

InhibitorTarget(s)IC50 (PDI)Binding Domain/MechanismKnown Cross-Reactivity
This compound PDI 3.22 µM [1]b'-x domain [1]Not reported
Quercetin-3-rutinosidePDI~10 µMb'x domain, reversibleSelective for PDI over several other vascular thiol isomerases.[2]
PACMA-31PDI10 µMCovalent bond with active site cysteines, irreversibleGreater selectivity for PDI over other thiol isomerases compared to bacitracin.[3][4]
ADTMERp57 (major), PDI, ERp5, ERp72Not specified for PDIBinds to ERp57Broad-spectrum inhibitor of several thiol isomerases.[5]
ZafirlukastPDI, ERp57, ERp72Not specified for PDINot specifiedBroad-spectrum inhibitor of several thiol isomerases.[5]

Experimental Protocols

The determination of inhibitory activity against PDI and other thiol isomerases typically involves enzymatic assays. The following is a generalized protocol for the insulin (B600854) reduction assay, a common method used to assess PDI reductase activity.

Insulin Reduction Assay

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the precipitation of the insulin B chain, which can be monitored by an increase in turbidity.

Materials:

  • Human recombinant PDI

  • Insulin solution (e.g., 1 mg/mL in a suitable buffer)

  • Dithiothreitol (DTT) or other reducing agent

  • Test compound (this compound or other inhibitors)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, insulin, and the reducing agent (DTT).

  • Add varying concentrations of the test compound (e.g., this compound) to the wells of a microplate.

  • Initiate the reaction by adding PDI to the wells.

  • Immediately begin monitoring the change in absorbance at 650 nm at regular intervals for a defined period (e.g., 30 minutes).

  • The rate of insulin reduction is determined from the slope of the linear portion of the absorbance curve.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PDI activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Note: To assess cross-reactivity, the same protocol would be followed, substituting PDI with other purified thiol isomerases (e.g., ERp57, ERp5, ERp72).

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

PDI_Inhibition_Pathway cluster_PDI Protein Disulfide Isomerase (PDI) PDI PDI Enzyme Protein_Folding Correct Protein Folding PDI->Protein_Folding Catalyzes b_x_domain b'-x Domain Mudanpioside_C This compound Inhibition Inhibition Mudanpioside_C->Inhibition Inhibition->PDI Binds to b'-x domain Misfolded_Protein Misfolded Protein Aggregation Inhibition->Misfolded_Protein Leads to

Caption: Mechanism of PDI inhibition by this compound.

Thiol_Isomerase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Assay Buffer, Substrate (e.g., Insulin), and Reducing Agent (DTT) C Add Reaction Mixture and Test Compound to Microplate A->C B Prepare Serial Dilutions of Test Compound (e.g., this compound) B->C D Initiate Reaction by Adding Thiol Isomerase (PDI, ERp57, etc.) C->D E Monitor Absorbance Change (e.g., at 650 nm) D->E F Calculate Rate of Reaction E->F G Determine % Inhibition and IC50 Value F->G

Caption: Workflow for assessing thiol isomerase inhibition.

Conclusion and Future Directions

This compound is a compelling PDI inhibitor with significant potential for therapeutic applications, particularly in the context of thrombosis. However, a critical gap in our understanding is its selectivity profile across the broader family of thiol isomerases. Future research should prioritize the systematic evaluation of this compound's activity against other PDI family members like ERp57, ERp5, and ERp72. Such studies will be instrumental in validating its specificity and advancing its development as a targeted therapeutic agent. The experimental protocols and comparative data presented in this guide provide a foundational framework for these essential next steps.

References

In Silico Showdown: Mudanpioside C versus Established PDI Inhibitors in Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in silico analysis positions Mudanpioside C, a natural compound, as a formidable contender against well-known Protein Disulfide Isomerase (PDI) inhibitors. This guide offers a head-to-head comparison of its performance metrics, binding affinities, and interaction mechanisms with established PDI inhibitors, providing critical insights for researchers and drug development professionals in the field of thrombosis.

Protein Disulfide Isomerase (PDI) has emerged as a important therapeutic target for antithrombotic drug development. Its role in facilitating disulfide bond formation and rearrangement is crucial for the proper folding of proteins involved in thrombus formation. Inhibiting PDI offers a promising strategy to prevent and treat thrombotic diseases. This guide delves into the comparative analysis of this compound with a panel of known PDI inhibitors, including natural compounds and synthetic molecules.

Quantitative Comparison of PDI Inhibitors

The following tables summarize the key in silico and experimental data for this compound and a selection of established PDI inhibitors.

Inhibitor Type IC50 (µM) Binding Domain/Site Mechanism of Action Key Interacting Residues (Predicted)
This compound Natural (Monoterpenoid Glycoside)3.22[1]b'-x domain[1]Non-covalentK263, D292, N298[1]
Quercetin-3-rutinoside Natural (Flavonoid)~10[2]b'x domain[2]Non-covalentH256[3]
Myricetin Natural (Flavonoid)N/ANear active site[4]Non-covalentN/A
PACMA 31 Synthetic10[5][6][7][8][9][10]Active site cysteines (Cys397/Cys400)[8]Irreversible, Covalent[5][8][9]Cys397, Cys400[8]
LOC14 Synthetic5 (for PDIA3)[11]Allosteric site adjacent to the active site[12]Reversible, Non-covalentN/A
CCF642 Synthetic2.9[13][14]Active site CGHCK motifs[6]Covalent[5]Catalytic site lysine (B10760008) residue[5]

In Silico Performance: A Deeper Dive

Molecular docking studies reveal distinct binding modes and affinities for these inhibitors. This compound demonstrates a high affinity for the b'-x domain of PDI, a key substrate-binding region[1]. Its interaction is stabilized by hydrogen bonds with key residues K263, D292, and N298[1].

In contrast, synthetic inhibitors like PACMA 31 exhibit an irreversible covalent interaction with the cysteine residues in the catalytic active sites of PDI[8][9]. This leads to a complete and lasting inhibition of the enzyme's activity. CCF642 also acts as a covalent inhibitor, targeting the active-site CGHCK motifs[6].

Natural flavonoids such as Quercetin-3-rutinoside and Myricetin bind non-covalently to the b'x or nearby domains, allosterically inhibiting PDI activity[2][4]. While effective, their reversible binding may result in a less sustained inhibitory effect compared to covalent inhibitors.

Experimental Validation

The in silico predictions for this compound have been substantiated by experimental data. Site-directed mutagenesis and Microscale Thermophoresis (MST) assays have confirmed the specific binding of this compound to the b'-x domain of PDI with a dissociation constant (Kd) of 3.9 μM[1]. Furthermore, in vivo studies have demonstrated its potent antithrombotic activity[1].

Similarly, the inhibitory effects of Quercetin-3-rutinoside and Myricetin on PDI and their antithrombotic potential have been validated through various in vitro and in vivo models[4][12][15]. For the synthetic inhibitors, their efficacy has been demonstrated in cellular and animal models of diseases such as cancer and thrombosis[8][16].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PDI-mediated thrombosis pathway and a typical experimental workflow for inhibitor screening.

PDI_Thrombosis_Pathway cluster_VascularInjury Vascular Injury cluster_PDI_Release PDI Release cluster_PDI_Action Extracellular PDI Action cluster_Thrombus_Formation Thrombus Formation Endothelial_Damage Endothelial Damage Platelet_Adhesion Platelet Adhesion & Activation Endothelial_Damage->Platelet_Adhesion PDI_Release PDI Release from Platelets & Endothelial Cells Platelet_Adhesion->PDI_Release PDI PDI PDI_Release->PDI TF_Activation Tissue Factor (TF) Activation PDI->TF_Activation Isomerization Integrin_Activation Integrin (αIIbβ3) Activation PDI->Integrin_Activation Conformational Change Fibrin_Generation Fibrin (B1330869) Generation TF_Activation->Fibrin_Generation Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation Thrombus Thrombus Formation Fibrin_Generation->Thrombus Platelet_Aggregation->Thrombus

Caption: PDI-Mediated Thrombosis Signaling Pathway.

Experimental_Workflow cluster_Screening Inhibitor Screening cluster_Validation In Silico & In Vitro Validation cluster_Vivo In Vivo Evaluation Virtual_Screening Virtual Screening of Compound Library PDI_Inhibition_Assay PDI Inhibition Assay (e.g., Insulin (B600854) Turbidity) Virtual_Screening->PDI_Inhibition_Assay Hit_Compounds Identification of Hit Compounds PDI_Inhibition_Assay->Hit_Compounds Molecular_Docking Molecular Docking & MD Simulations Hit_Compounds->Molecular_Docking Binding_Assay Binding Affinity Assay (e.g., MST, SPR) Molecular_Docking->Binding_Assay Mechanism_Study Mechanism of Action Studies Binding_Assay->Mechanism_Study Thrombosis_Model Animal Model of Thrombosis Mechanism_Study->Thrombosis_Model Efficacy_Toxicity Evaluation of Efficacy and Toxicity Thrombosis_Model->Efficacy_Toxicity Lead_Compound Lead Compound Identification Efficacy_Toxicity->Lead_Compound

Caption: Experimental Workflow for PDI Inhibitor Discovery.

Experimental Protocols

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of a compound to inhibit the reductase activity of PDI, which reduces the disulfide bonds in insulin, causing its B-chain to precipitate and increase the turbidity of the solution[2][17].

Materials:

  • Human recombinant PDI

  • Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT) solution (100 mM)

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer, insulin solution, and the test compound at various concentrations.

  • Initiate the reaction by adding DTT to each well to a final concentration of 1 mM.

  • Immediately after adding DTT, add the PDI enzyme to each well to a final concentration of approximately 1.5 µM. The final reaction volume is typically 100-200 µL.

  • Incubate the plate at room temperature (25°C).

  • Measure the increase in absorbance at 650 nm over time (e.g., every 5 minutes for up to 60 minutes) using a microplate reader.

  • The rate of insulin reduction is determined from the linear phase of the turbidity curve.

  • The inhibitory activity of the test compound is calculated as the percentage of inhibition of PDI activity compared to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Molecular Docking Protocol for PDI Inhibitors (Using AutoDock)

This protocol outlines the general steps for performing molecular docking of small molecule inhibitors to PDI using a widely used software, AutoDock[3][18][19][20][21].

Software and Resources:

  • AutoDock Tools (ADT)

  • AutoDock Vina or AutoDock 4

  • PyMOL or other molecular visualization software

  • 3D structure of human PDI (e.g., from the Protein Data Bank, PDB ID: 4EKZ)

  • 3D structures of the ligand molecules (e.g., from PubChem or ZINC database)

Procedure:

  • Protein Preparation:

    • Load the PDI crystal structure into ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Compute Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Load the ligand structure into ADT.

    • Detect the root and set the number of rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) on the PDI structure. The grid box should encompass the predicted binding site (e.g., the b'-x domain for this compound or the active site for covalent inhibitors).

    • Generate the grid parameter file (.gpf).

    • Run AutoGrid to generate the grid map files.

  • Docking Simulation:

    • Set the docking parameters in the docking parameter file (.dpf), including the number of genetic algorithm runs, population size, and number of energy evaluations.

    • Run AutoDock to perform the docking simulation.

  • Analysis of Results:

    • Analyze the docking results, which are typically clustered into different conformations (poses).

    • Examine the binding energy (or docking score) of the best-ranked pose. A lower binding energy indicates a higher binding affinity.

    • Visualize the protein-ligand interactions of the best pose using software like PyMOL to identify hydrogen bonds and other key interactions with amino acid residues.

Conclusion

The in silico comparison presented in this guide highlights this compound as a potent and specific non-covalent inhibitor of PDI. Its distinct binding mode and strong affinity for the b'-x domain, coupled with favorable experimental validation, underscore its potential as a lead compound for the development of novel antithrombotic agents. While covalent inhibitors like PACMA 31 and CCF642 offer the advantage of irreversible inhibition, the non-covalent and allosteric mechanism of this compound may provide a different therapeutic window with potentially fewer off-target effects. This comparative analysis provides a valuable resource for researchers to inform their ongoing efforts in the discovery and design of next-generation PDI inhibitors for the treatment of thrombotic disorders.

References

Comparative Analysis of Mudanpioside C: A Novel Antithrombotic Agent Targeting Protein Disulfide Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals on the Dose-Response Relationship of Mudanpioside C in Preclinical Animal Models

Introduction:

Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A promising therapeutic strategy involves the inhibition of protein disulfide isomerase (PDI), a critical enzyme in thrombus formation. This compound (MC), a natural compound extracted from Paeonia suffruticosa, has recently emerged as a potent and selective inhibitor of PDI, demonstrating significant antithrombotic effects in animal models.[1][2] This guide provides a detailed dose-response analysis of this compound, comparing its efficacy with other PDI inhibitors and outlining the experimental protocols used in these preclinical studies.

Quantitative Dose-Response Analysis

The following tables summarize the in vitro and in vivo dose-dependent effects of this compound and comparable PDI inhibitors on key markers of thrombosis and hemostasis.

Table 1: In Vitro Inhibition of Protein Disulfide Isomerase (PDI)

CompoundIC50 (μM)Target DomainSource
This compound3.22b'-x[2]
Quercetin-3-rutinoside~6.0b'
Bepristat 1a~0.7b'

Table 2: Ex Vivo Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation

CompoundConcentrationInhibition (%)Animal ModelSource
This compoundVariousDose-dependentMouse[1][2]
Mulberroside C (Illustrative)50 μM17.9Human Platelets
75 μM43.9
100 μM81.8
150 μM96.2

Note: Specific dose-response data for this compound on platelet aggregation percentages were not available in the public domain at the time of this review. Data for the structurally similar Mulberroside C is provided for illustrative purposes.

Table 3: In Vivo Antithrombotic Efficacy in Ferric Chloride-Induced Carotid Artery Thrombosis Model

CompoundDose (mg/kg)EffectAnimal ModelSource
This compoundNot SpecifiedSignificantly inhibited thrombosis formationMouse[1][2]
Quercetin-3-rutinoside0.171% reduction in platelet accumulationMouse
Bepristat 1a15Inhibition of thrombus formationMouse
Bepristat 2a15Inhibition of thrombus formationMouse

Table 4: Effect on Hemostasis in Tail Bleeding Time Assay

CompoundDose (mg/kg)Effect on Bleeding TimeAnimal ModelSource
This compoundNot SpecifiedDid not disturb hemostasisMouse[1][2]
Quercetin-3-rutinosideNot SpecifiedDid not prolong bleeding timeMouse

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols employed in the dose-response analysis of this compound and its alternatives.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This widely used model assesses the in vivo antithrombotic efficacy of a compound.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Procedure:

    • The left common carotid artery is surgically exposed and isolated.

    • A baseline blood flow is measured using a Doppler flow probe.

    • A piece of filter paper (1x2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) is applied to the arterial surface for 3 minutes to induce endothelial injury.

    • The filter paper is removed, and the blood flow is monitored for a set period (e.g., 30 minutes).

    • The time to complete occlusion of the artery is recorded. Longer occlusion times indicate a greater antithrombotic effect.

  • Drug Administration: this compound or vehicle is administered intravenously or orally at specified doses prior to the induction of thrombosis.

Tail Bleeding Time Assay

This assay evaluates the effect of a compound on hemostasis.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • The mouse is anesthetized.

    • The distal 3 mm of the tail is transected using a sterile scalpel.

    • The tail is immediately immersed in warm saline (37°C).

    • The time until the cessation of bleeding for at least 30 seconds is recorded.

  • Drug Administration: The test compound is administered at various doses prior to the tail transection. A significant increase in bleeding time compared to the control group suggests potential hemorrhagic side effects.

Ex Vivo Platelet Aggregation Assay

This assay measures the direct effect of a compound on platelet function.

  • Sample: Platelet-rich plasma (PRP) is obtained from whole blood collected from anesthetized mice.

  • Procedure:

    • PRP is placed in an aggregometer.

    • A baseline light transmittance is established.

    • The test compound (this compound) at various concentrations is added to the PRP and incubated.

    • A platelet agonist, such as collagen or ADP, is added to induce aggregation.

    • The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.

    • The percentage inhibition of aggregation is calculated relative to a vehicle control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key in vivo experiment.

Signaling_Pathway cluster_Vessel Blood Vessel cluster_Thrombus Thrombus Formation Platelet Platelet PDI Secreted PDI Platelet->PDI releases Endothelium Endothelial Cell Endothelium->PDI releases Platelet_Activation Platelet Activation & Aggregation PDI->Platelet_Activation promotes Fibrin_Formation Fibrin Formation PDI->Fibrin_Formation promotes MC This compound MC->PDI inhibits Thrombus Thrombus Platelet_Activation->Thrombus Fibrin_Formation->Thrombus

Figure 1. Signaling pathway of this compound in inhibiting thrombosis.

Experimental_Workflow cluster_AnimalPrep Animal Preparation cluster_Surgery Surgical Procedure cluster_ThrombosisInduction Thrombosis Induction & Measurement cluster_DataAnalysis Data Analysis Animal Mouse Anesthesia Anesthetize Animal->Anesthesia Drug_Admin Administer this compound (or Vehicle/Alternative) Anesthesia->Drug_Admin Expose_Artery Expose Carotid Artery Drug_Admin->Expose_Artery Baseline_Flow Measure Baseline Blood Flow Expose_Artery->Baseline_Flow FeCl3_Application Apply FeCl3-soaked Filter Paper Baseline_Flow->FeCl3_Application Monitor_Flow Monitor Blood Flow FeCl3_Application->Monitor_Flow Occlusion_Time Record Time to Occlusion Monitor_Flow->Occlusion_Time Compare_Groups Compare Occlusion Times between Groups Occlusion_Time->Compare_Groups

Figure 2. Workflow for the ferric chloride-induced thrombosis model.

Logical_Relationship MC This compound PDI_Inhibition PDI Inhibition MC->PDI_Inhibition Reduced_Platelet_Aggregation Reduced Platelet Aggregation PDI_Inhibition->Reduced_Platelet_Aggregation Reduced_Fibrin_Formation Reduced Fibrin Formation PDI_Inhibition->Reduced_Fibrin_Formation Antithrombotic_Effect Antithrombotic Effect Reduced_Platelet_Aggregation->Antithrombotic_Effect Reduced_Fibrin_Formation->Antithrombotic_Effect Safe_Hemostasis Maintained Hemostasis (No Increased Bleeding) Antithrombotic_Effect->Safe_Hemostasis desirable outcome

References

Evaluating the Off-Target Effects of Mudanpioside C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its on-target efficacy. This guide provides a comparative evaluation of Mudanpioside C, a potent inhibitor of Protein Disulfide Isomerase (PDI), against other known PDI inhibitors, with a focus on their off-target profiles and the experimental methodologies used for their assessment.

This compound has been identified as a promising antithrombotic agent due to its effective inhibition of PDI, a key enzyme in disulfide bond formation and rearrangement.[1] Its on-target activity suppresses collagen-induced platelet aggregation, positioning it as a potential therapeutic for thrombotic diseases.[1] However, a comprehensive evaluation of its off-target effects is paramount for its progression in the drug development pipeline. This guide aims to provide a framework for such an evaluation by comparing this compound with other PDI inhibitors for which selectivity data is available.

Comparative Analysis of PDI Inhibitors

To contextualize the importance of off-target evaluation, this section compares the inhibitory activity and selectivity of this compound with other well-characterized PDI inhibitors. While specific off-target screening data for this compound is not currently available in the public domain, the data presented for alternative compounds underscore the necessity of such profiling.

CompoundTargetIC50 (µM)Selectivity Profile
This compound PDI3.22[1]Not yet reported
Quercetin-3-rutinoside PDI~10[2]Selective for PDI; does not inhibit ERp5, ERp57, ERp72, or thioredoxin reductase.[3][4]
Bepristat 2a PDI~1.2[5]Selective for PDI; does not inhibit ERp5, ERp57, or thioredoxin.[5][6]
E64FC26 PDIA11.9[7][8][9]Pan-PDI inhibitor: PDIA3 (20.9 µM), PDIA4 (25.9 µM), TXNDC5 (16.3 µM), PDIA6 (25.4 µM).[7][8][9]

Table 1: Comparison of IC50 and Selectivity of PDI Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and alternative compounds against PDI and other thiol isomerases. The lack of selectivity data for this compound highlights a critical gap in its preclinical characterization.

Experimental Protocols for On-Target and Off-Target Evaluation

Accurate and reproducible experimental design is fundamental to the evaluation of drug candidates. Below are detailed protocols for key assays used to characterize the on-target and potential off-target effects of PDI inhibitors.

On-Target Activity: PDI Inhibition Assay (Insulin Reduction Method)

This assay measures the ability of a compound to inhibit the reductase activity of PDI using insulin (B600854) as a substrate.

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain. This aggregation can be monitored spectrophotometrically as an increase in turbidity.

Protocol:

  • Reagent Preparation:

    • PDI stock solution (e.g., 1 mg/mL in phosphate (B84403) buffer).

    • Insulin stock solution (e.g., 10 mg/mL in 50 mM Tris-HCl, pH 7.5).

    • Dithiothreitol (DTT) solution (e.g., 100 mM).

    • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0).

    • Test compound (this compound or alternatives) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, PDI, and the test compound.

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding insulin to each well.

    • Immediately start the kinetic read on a plate reader at 650 nm, taking measurements every minute for a specified duration (e.g., 30-60 minutes).

    • A control reaction without the inhibitor should be run in parallel.

  • Data Analysis:

    • Calculate the rate of insulin reduction (change in absorbance over time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Off-Target Selectivity Profiling

Evaluating the selectivity of a compound is crucial to identify potential off-target interactions that could lead to adverse effects.

1. Thiol Isomerase Selectivity Panel:

  • Principle: This involves testing the compound against a panel of related enzymes, such as other members of the PDI family (e.g., ERp5, ERp57, ERp72) and other thiol isomerases (e.g., thioredoxin).

  • Methodology: The insulin reduction assay described above can be adapted to use these other enzymes instead of PDI. The IC50 values obtained for each enzyme are then compared to determine the selectivity profile.

2. Broad Kinase Profiling:

  • Principle: As many signaling pathways are regulated by kinases, screening against a broad panel of kinases can reveal unintended inhibitory activity.

  • Methodology: This is typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based assays against a large number of purified kinases.

3. In Silico Off-Target Prediction:

  • Principle: Computational methods can predict potential off-target interactions by comparing the chemical structure of the test compound against databases of known drug-target interactions.

  • Methodology: Various computational tools and platforms are available that use ligand-based or structure-based approaches to predict potential off-targets. These predictions can then be validated experimentally.

Cell-Based and In Vivo Assays for Antithrombotic Activity and Hemostasis

1. Platelet Aggregation Assay:

  • Principle: Measures the ability of a compound to inhibit platelet aggregation induced by agonists like collagen or ADP.

  • Methodology: Platelet-rich plasma (PRP) is treated with the test compound, and aggregation is initiated by adding an agonist. The change in light transmission through the PRP is monitored using an aggregometer.

2. In Vivo Thrombosis Model:

  • Principle: Evaluates the antithrombotic effect of a compound in a living organism.

  • Methodology: A common model is the ferric chloride-induced carotid artery thrombosis model in mice. The test compound is administered before inducing injury to the carotid artery, and the time to vessel occlusion is measured.

3. Bleeding Time Assay:

  • Principle: Assesses the potential for a compound to interfere with normal hemostasis.

  • Methodology: A standardized incision is made (e.g., on the tail of a mouse), and the time it takes for bleeding to stop is recorded. An increase in bleeding time can indicate an adverse effect on hemostasis. A study on this compound found that it can significantly inhibit thrombosis formation without disturbing hemostasis in mice.[1]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PDI-mediated protein folding pathway, a general workflow for off-target screening, and the logical relationship in evaluating a PDI inhibitor.

PDI_Pathway cluster_ER Endoplasmic Reticulum cluster_inhibition Unfolded Protein Unfolded Protein PDI PDI Unfolded Protein->PDI Disulfide Bond Formation/Isomerization Folded Protein Folded Protein PDI->Folded Protein This compound This compound This compound->PDI Inhibition

Caption: PDI-mediated protein folding and its inhibition by this compound.

Off_Target_Screening_Workflow Test Compound Test Compound In Silico Screening In Silico Screening Test Compound->In Silico Screening In Vitro Assays In Vitro Assays Test Compound->In Vitro Assays In Silico Screening->In Vitro Assays Prioritize Selectivity Panel Selectivity Panel In Vitro Assays->Selectivity Panel Broad Kinase Panel Broad Kinase Panel In Vitro Assays->Broad Kinase Panel Hit Validation Hit Validation Selectivity Panel->Hit Validation Broad Kinase Panel->Hit Validation Identification of Off-Targets Identification of Off-Targets Hit Validation->Identification of Off-Targets

Caption: A generalized workflow for off-target screening of a test compound.

PDI_Inhibitor_Evaluation cluster_evaluation Evaluation of a PDI Inhibitor On-Target Efficacy On-Target Efficacy Favorable Drug Candidate Favorable Drug Candidate On-Target Efficacy->Favorable Drug Candidate AND Off-Target Selectivity Off-Target Selectivity Off-Target Selectivity->Favorable Drug Candidate AND

References

A Head-to-Head Comparison of Paeonia Monoterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the biological activities of prominent monoterpenes isolated from the Paeonia genus, a staple in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further investigation and therapeutic development.

Data Presentation: Quantitative Comparison of Peonia Monoterpene Bioactivities

The following tables summarize the quantitative data on the anti-inflammatory, and neuroprotective activities of key Paeonia monoterpenes.

MonoterpeneAssayCell LineKey ParameterValueReference
Paeoniflorin (B1679553) Anti-inflammatory (NO Production)RAW 264.7IC502.2 x 10⁻⁴ mol/L[1]
Albiflorin (B1665693) Anti-inflammatory (NO Production)RAW 264.7IC501.3 x 10⁻² mol/L[1]
Paeoniflorin Anti-inflammatory (PGE2 Production)RAW 264.7Inhibition %27.56%[1]
Albiflorin Anti-inflammatory (PGE2 Production)RAW 264.7Inhibition %12.94%[1]
Paeoniflorin Anti-inflammatory (TNF-α Production)RAW 264.7Inhibition %20.57%[1]
Albiflorin Anti-inflammatory (TNF-α Production)RAW 264.7Inhibition %15.29%[1]
Paeoniflorin Anti-inflammatory (IL-6 Production)RAW 264.7Inhibition %29.01%[1]
Albiflorin Anti-inflammatory (IL-6 Production)RAW 264.7Inhibition %10.78%[1]
Paeoniflorin Neuroprotection (Glu-induced toxicity)PC12 cellsNeuroprotective EffectNotable[2]
Albiflorin Neuroprotection (Glu-induced toxicity)PC12 cellsNeuroprotective EffectNotable[2]
Paeoniflorin Analgesia (Neuropathic Pain)CCI RatsAntinociceptive EffectSignificant[3]
Albiflorin Analgesia (Neuropathic Pain)CCI RatsAntinociceptive EffectSignificant[3]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)

Objective: To quantify the inhibitory effect of Paeonia monoterpenes on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test monoterpenes (e.g., paeoniflorin, albiflorin) and the cells are pre-incubated for 2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 18-24 hours.

  • Nitrite (B80452) Quantification:

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti-inflammatory Activity: Pro-inflammatory Cytokine (PGE2, TNF-α, IL-6) Production (ELISA)

Objective: To measure the effect of Paeonia monoterpenes on the production of key pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with monoterpenes and LPS as described in the Griess assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Procedure:

    • Commercially available ELISA kits for Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are used according to the manufacturer's instructions.

    • Briefly, the wells of the ELISA plate, pre-coated with capture antibodies specific for the cytokine of interest, are incubated with the collected cell culture supernatants.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

  • Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader. The concentration of each cytokine in the samples is determined by comparison with a standard curve generated from recombinant cytokines.

Neuroprotective Activity: H₂O₂-Induced Oxidative Stress in PC12 Cells (MTT Assay)

Objective: To assess the protective effects of Paeonia monoterpenes against oxidative stress-induced neuronal cell death.

Methodology:

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% FBS. For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF).

  • Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates at a density of 3 x 10⁴ cells/well and allowed to attach overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test monoterpenes for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells at a final concentration determined to induce significant cell death (e.g., 100-400 µM) and incubated for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control group.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Paeonia monoterpenes exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation Paeoniflorin Paeoniflorin Paeoniflorin->IKK Inhibits Paeoniflorin->IkappaB Inhibits Degradation Albiflorin Albiflorin Albiflorin->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nuc->Gene_Transcription

Caption: Paeonia monoterpenes inhibit the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Paeoniflorin Paeoniflorin Paeoniflorin->p38 Inhibits Phosphorylation Albiflorin Albiflorin Albiflorin->p38 Inhibits Phosphorylation Albiflorin->JNK Inhibits Phosphorylation Gene_Transcription Inflammatory Gene Expression AP1->Gene_Transcription

Caption: Paeonia monoterpenes modulate MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative bioactivity screening of Paeonia monoterpenes.

Experimental_Workflow cluster_extraction 1. Compound Isolation & Preparation cluster_screening 2. In Vitro Bioactivity Screening cluster_mechanistic 3. Mechanistic Studies cluster_invivo 4. In Vivo Validation Paeonia Paeonia Plant Material (e.g., roots) Extraction Extraction & Fractionation Paeonia->Extraction Isolation Isolation & Purification of Monoterpenes (e.g., Paeoniflorin, Albiflorin) Extraction->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Anti_Inflammatory Anti-inflammatory Assays (Griess, ELISA) Characterization->Anti_Inflammatory Neuroprotection Neuroprotection Assays (MTT, LDH) Characterization->Neuroprotection Other_Bioassays Other Bioassays (e.g., Analgesic, Anti-tumor) Characterization->Other_Bioassays Signaling_Pathways Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Anti_Inflammatory->Signaling_Pathways Neuroprotection->Signaling_Pathways Gene_Expression Gene Expression Analysis (RT-qPCR) Signaling_Pathways->Gene_Expression Animal_Models Animal Models of Disease (e.g., Inflammation, Neuropathic Pain) Gene_Expression->Animal_Models Pharmacokinetics Pharmacokinetic Studies Animal_Models->Pharmacokinetics Toxicology Toxicology Assessment Animal_Models->Toxicology

Caption: Workflow for comparative bioactivity studies of Paeonia monoterpenes.

References

Unveiling the Therapeutic Potential of Mudanpioside C in Thrombosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mudanpioside C with established antithrombotic agents, offering supporting experimental data and detailed protocols to validate its therapeutic potential in thrombosis.

Executive Summary

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events. Current antiplatelet therapies, while effective, are often associated with bleeding risks. This compound, a natural compound extracted from Paeonia suffruticosa (Cortex Moutan), has emerged as a promising novel antithrombotic agent.[1] Recent studies indicate that this compound effectively inhibits thrombosis formation without significantly impacting hemostasis in animal models.[1] This guide delves into the mechanism of action of this compound, presents a comparative analysis with widely used drugs like aspirin (B1665792) and clopidogrel, and provides detailed experimental methodologies for its evaluation.

Mechanism of Action: A Novel Approach to Thrombosis Inhibition

This compound exhibits its antithrombotic effects primarily by inhibiting Protein Disulfide Isomerase (PDI), a crucial enzyme in thrombus formation.[1] PDI is secreted by platelets and endothelial cells upon vascular injury and plays a vital role in the initial stages of thrombus formation by mediating platelet aggregation and fibrin (B1330869) generation.[1][2]

This compound acts as a potent PDI inhibitor, binding specifically to the b'-x domain of PDI.[1] This inhibition disrupts the function of PDI, leading to a dose-dependent suppression of collagen-induced platelet aggregation, activation, adhesion, and spreading.[1]

Signaling Pathway of this compound in Inhibiting Platelet Aggregation

cluster_platelet Platelet PDI Protein Disulfide Isomerase (PDI) Platelet_Activation Platelet Activation, Adhesion & Spreading PDI->Platelet_Activation Promotes Aggregation Platelet Aggregation Platelet_Activation->Aggregation Leads to Mudanpioside_C This compound Mudanpioside_C->PDI Inhibits Collagen Collagen (Vascular Injury) Collagen->PDI Activates

Caption: this compound inhibits PDI, disrupting collagen-induced platelet activation and aggregation.

Comparative Analysis: this compound vs. Standard Antiplatelet Agents

To evaluate the therapeutic potential of this compound, a comparison with established antiplatelet drugs, aspirin and clopidogrel, is essential.

FeatureThis compoundAspirinClopidogrel
Target Protein Disulfide Isomerase (PDI)[1]Cyclooxygenase-1 (COX-1)[3]P2Y12 receptor on platelets[4][5]
Mechanism Inhibits PDI, preventing platelet activation and aggregation.[1]Irreversibly inhibits COX-1, blocking thromboxane (B8750289) A2 production.[3]Irreversibly blocks the P2Y12 receptor, preventing ADP-induced platelet activation.[4][5]
Effect on Hemostasis Does not disturb hemostasis in mice models.[1]Can increase bleeding time.[6][7]Can increase bleeding risk.[5][8]
Reported IC50 PDI Inhibition: 3.22 µM[1]Varies by assay; for collagen-induced aggregation, significant inhibition is seen at various concentrations.[6]Varies by assay and individual response.[5][8]

Experimental Protocols for Evaluating Antithrombotic Potential

This section provides detailed methodologies for key experiments to assess and compare the efficacy of this compound and other antithrombotic agents.

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This widely used model assesses the in vivo antithrombotic effects of a compound by inducing vascular injury.[9][10][11][12][13]

Experimental Workflow:

cluster_workflow FeCl3-Induced Thrombosis Model Workflow Animal_Prep Anesthetize Mouse and Expose Carotid Artery Baseline_Flow Measure Baseline Blood Flow (Doppler) Animal_Prep->Baseline_Flow FeCl3_Application Apply FeCl3-Saturated Filter Paper to Artery Baseline_Flow->FeCl3_Application Thrombus_Formation Monitor Blood Flow for Thrombus Formation FeCl3_Application->Thrombus_Formation Time_to_Occlusion Record Time to Complete Occlusion Thrombus_Formation->Time_to_Occlusion Test_Compound Administer Test Compound (e.g., this compound) Test_Compound->Animal_Prep Pre-treatment

Caption: Workflow for the Ferric Chloride-induced carotid artery thrombosis model in mice.

Detailed Protocol:

  • Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic. Surgically expose the left common carotid artery.[12]

  • Drug Administration: Administer this compound (or vehicle/control drug) intravenously or intraperitoneally at desired doses prior to injury.

  • Baseline Measurement: Place a Doppler flow probe around the exposed artery to measure baseline blood flow.[9]

  • Thrombosis Induction: Apply a filter paper (1x2 mm) saturated with 10% FeCl3 solution to the adventitial surface of the carotid artery for 3 minutes.[9][12]

  • Monitoring and Data Collection: Continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs. Record the time to occlusion. A longer time to occlusion indicates an antithrombotic effect.

  • Data Analysis: Compare the time to occlusion in the treatment groups to the vehicle control group.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[14][15][16][17][18]

Experimental Workflow:

cluster_workflow Platelet Aggregation Assay Workflow Blood_Collection Collect Human/Animal Blood in Sodium Citrate PRP_Preparation Prepare Platelet-Rich Plasma (PRP) by Centrifugation Blood_Collection->PRP_Preparation Incubation Incubate PRP with Test Compound/Vehicle PRP_Preparation->Incubation Agonist_Addition Add Platelet Agonist (e.g., Collagen, ADP) Incubation->Agonist_Addition Aggregation_Measurement Measure Platelet Aggregation (Light Transmission Aggregometry) Agonist_Addition->Aggregation_Measurement

Caption: Workflow for the in vitro platelet aggregation assay.

Detailed Protocol:

  • Blood Collection and PRP Preparation: Draw whole blood from healthy human volunteers or animals into tubes containing 3.2% sodium citrate. Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 10 minutes.[14][17]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 15 minutes.

  • Incubation: Pre-incubate the PRP with various concentrations of this compound, aspirin, clopidogrel, or vehicle control for 5 minutes at 37°C in an aggregometer cuvette with stirring.[15]

  • Aggregation Induction: Initiate platelet aggregation by adding an agonist such as collagen (2 µg/mL) or ADP (10 µM).

  • Measurement: Measure the change in light transmission for 5-10 minutes using a light transmission aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound.

In Vitro Coagulation Assays

These assays evaluate the effect of a compound on the blood coagulation cascade.[19][20]

  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways of the coagulation cascade.

  • Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways of the coagulation cascade.

Detailed Protocol:

  • Plasma Preparation: Prepare PPP as described in the platelet aggregation assay protocol.

  • Incubation: Incubate the PPP with various concentrations of the test compound or vehicle at 37°C.

  • aPTT Assay: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate. Then, add calcium chloride to initiate coagulation and measure the time to clot formation.

  • PT Assay: Add PT reagent (containing tissue factor and phospholipids) to the plasma and measure the time to clot formation.

  • Data Analysis: Compare the clotting times of the treated samples to the vehicle control. A significant prolongation of clotting time indicates an anticoagulant effect.

Conclusion and Future Directions

The available data strongly suggests that this compound is a promising candidate for a novel antithrombotic therapy. Its unique mechanism of action, targeting PDI, offers a potential advantage over existing treatments by inhibiting thrombosis without significantly affecting normal hemostasis.[1] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and efficacy in comparison to standard-of-care treatments. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Mudanpioside C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Mudanpioside C, a bioactive monoterpene glycoside derived from the peony plant (Paeonia suffruticosa). Adherence to these procedures is critical for laboratory safety and environmental protection.

I. This compound Safety and Hazard Information

Parameter Information Source
GHS Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Storage Conditions 2-8°C, sealed storage, away from moisture and light.[2][3] In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light).[4][2][3][4]
Chemical Formula C₃₀H₃₂O₁₃[3][5]
Molecular Weight 600.6 g/mol [1]

II. Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or in solution), all personnel must wear the appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.

  • Respiratory Protection: If handling the powder form and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter. Ensure adequate ventilation in the work area.[6]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

III. Step-by-Step Disposal Procedure for this compound

Based on its hazard profile, this compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Solid Waste: Collect all unused or waste this compound powder in a clearly labeled, sealable container designated for solid chemical waste. This includes any contaminated items such as weighing paper or disposable spatulas.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

    • Contaminated Labware: Decontaminate any reusable glassware that has come into contact with this compound by rinsing it with an appropriate solvent (e.g., ethanol (B145695) or methanol) and collecting the rinsate as hazardous liquid waste. Dispose of contaminated disposable labware (e.g., pipette tips, centrifuge tubes) as solid chemical waste.

  • Waste Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • List all components of the waste, including solvents and their approximate concentrations.

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

      • Date of accumulation.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Spill Cleanup (for small, manageable spills):

    • Solid Spills: Carefully sweep or scoop up the solid material, avoiding dust generation. Place the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention: If exposure occurs (e.g., skin or eye contact, inhalation), seek immediate medical attention and provide the Safety Data Sheet or hazard information to the medical personnel.

Mudanpioside_C_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Solid collect_liquid Collect in labeled liquid hazardous waste container is_solid->collect_liquid Liquid store_waste Store in designated secondary containment area collect_solid->store_waste collect_liquid->store_waste ehs_disposal Arrange for disposal via EHS/licensed contractor store_waste->ehs_disposal end_point Proper Disposal Complete ehs_disposal->end_point

Caption: Workflow for the proper disposal of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.